molecular formula C16H16O4 B1274108 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde CAS No. 6527-32-8

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Cat. No.: B1274108
CAS No.: 6527-32-8
M. Wt: 272.29 g/mol
InChI Key: AGQUHZIDRBKPNN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQUHZIDRBKPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215586
Record name Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6527-32-8
Record name Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a significant building block in organic synthesis. Its unique structural features, combining a benzaldehyde core with benzyloxy and methoxy functional groups, make it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key quantitative data.

PropertyValueSource
CAS Number 6527-32-8[1][2]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.3 g/mol [1]
Physical Form Yellow to brown powder or crystals[1]
Boiling Point 423.4 °C[3]
Purity 97%[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The following protocol outlines a general procedure for this synthesis.

Materials:

  • 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in anhydrous DMF.

  • Addition of Base: Add an excess of anhydrous potassium carbonate to the solution. This will act as a base to deprotonate the hydroxyl group.

  • Addition of Benzylating Agent: To the stirring mixture, add a slight molar excess of benzyl bromide or benzyl chloride dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and allow it to stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine solution to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure this compound.

Potential Biological Significance and Signaling Pathways

While direct studies on the specific biological activities and signaling pathway involvement of this compound are limited, the broader class of benzaldehyde derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Recent research has indicated that certain benzaldehyde derivatives can influence cellular processes by modulating key signaling pathways. For instance, some benzaldehydes have been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[4] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

The potential for this compound to interact with such pathways warrants further investigation. Its structural similarity to other biologically active benzaldehydes suggests it could be a valuable scaffold for the development of novel therapeutic agents.

To illustrate a potential mechanism of action for benzaldehyde derivatives, the following diagram depicts a simplified experimental workflow for investigating the effect of a compound on a generic signaling pathway leading to a cellular response.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_outcome Outcome Interpretation cell_culture Cell Culture (e.g., Neuronal Cells) compound_treatment Treatment with 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde cell_culture->compound_treatment control Vehicle Control cell_culture->control protein_extraction Protein Extraction compound_treatment->protein_extraction gene_expression RNA Isolation & qPCR (e.g., for target genes) compound_treatment->gene_expression cellular_assay Cellular Assay (e.g., Viability, Apoptosis) compound_treatment->cellular_assay control->protein_extraction control->gene_expression control->cellular_assay western_blot Western Blot Analysis (e.g., for p-Akt, p-ERK) protein_extraction->western_blot pathway_modulation Modulation of Signaling Pathway western_blot->pathway_modulation gene_expression->pathway_modulation cellular_response Cellular Response cellular_assay->cellular_response pathway_modulation->cellular_response

Caption: A generalized experimental workflow to investigate the impact of a compound on cellular signaling pathways.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel bioactive compounds. While its specific biological roles are still under exploration, the known activities of related benzaldehyde derivatives suggest that it is a promising candidate for further investigation in drug discovery and development. The detailed synthesis protocol and physicochemical data provided in this guide serve as a foundational resource for researchers in the field. Future studies focusing on its interaction with specific cellular targets and signaling pathways will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a significant organic compound with applications in synthetic chemistry and drug discovery. This document details its chemical and physical characteristics, spectroscopic data, and relevant experimental protocols.

Core Physicochemical Properties

PropertyValueReference
CAS Number 6527-32-8[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.296 g/mol [1]
Appearance Yellow to brown powder or crystals[2]
Purity 97%[2]
Storage Inert atmosphere, 2-8°C[2]

Spectroscopic Data Summary

Detailed spectroscopic data for this compound is not extensively documented in the provided search results. However, characteristic spectral features can be predicted based on its structure and by comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on both the benzaldehyde and benzyl rings, the methylene protons of the benzyl group, and the methoxy protons.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methylene carbon, and the methoxy carbons.

Due to the lack of specific experimental data for the target compound, representative data for the closely related compound 4-(Benzyloxy)-3-methoxybenzaldehyde is provided for reference.

Table 2: ¹H NMR Spectroscopic Data of 4-(Benzyloxy)-3-methoxybenzaldehyde Data for a related compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde (-CHO)
~7.4Multiplet5HBenzyl Aromatic
~7.3Multiplet3HBenzaldehyde Aromatic
~5.2Singlet2HMethylene (-CH₂-)
~3.9Singlet3HMethoxy (-OCH₃)

Table 3: ¹³C NMR Spectroscopic Data of 4-(Benzyloxy)-3-methoxybenzaldehyde Data for a related compound

Chemical Shift (δ) ppmAssignment
~191Aldehyde Carbonyl (C=O)
~150-155Aromatic (C-O)
~136Aromatic (Quaternary)
~127-129Aromatic (Benzyl CH)
~110-126Aromatic (Benzaldehyde CH)
~71Methylene (-CH₂-)
~56Methoxy (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde like this compound is characterized by specific vibrational frequencies. Key absorption bands are expected for the carbonyl group, aromatic rings, and ether linkages.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2850 & ~2750MediumC-H Stretch (aldehyde)[3][4]
~1705-1685StrongC=O Stretch (aromatic aldehyde)[3][5]
~1600 & ~1450Medium-StrongC=C Stretch (aromatic ring)[3]
~1260 & ~1040StrongC-O Stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry of this compound would yield a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
272[M]⁺, Molecular ion peak
181Loss of benzyl group ([M-C₇H₇]⁺)
91Benzyl cation ([C₇H₇]⁺)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Williamson Ether Synthesis

A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Materials:

  • 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in a suitable solvent like acetone or DMF in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel and acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

  • Ionization: Introduce the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[9]

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][10]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.[11]

Visualizations

The following diagrams illustrate the proposed synthesis and a general characterization workflow.

Synthesis_Workflow Syringaldehyde 4-Hydroxy-3,5-dimethoxy- benzaldehyde (Syringaldehyde) Reaction Williamson Ether Synthesis (Reflux) Syringaldehyde->Reaction Reagents Benzyl Bromide, K₂CO₃, Acetone/DMF Reagents->Reaction Workup Filtration, Extraction, Washing Reaction->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Product 4-(Benzyloxy)-3,5-dimethoxy- benzaldehyde Purification->Product

Caption: Proposed synthesis of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedProduct Purified Product NMR NMR (¹H & ¹³C) PurifiedProduct->NMR IR IR PurifiedProduct->IR MS Mass Spec. PurifiedProduct->MS StructureConfirm Structure Confirmation NMR->StructureConfirm IR->StructureConfirm MS->StructureConfirm PurityAssess Purity Assessment StructureConfirm->PurityAssess

Caption: General workflow for spectroscopic characterization.

References

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for the characterization of this compound and explores its potential biological activities and associated signaling pathways.

Core Molecular and Physical Data

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a benzyloxy group, two methoxy groups, and a formyl group.

IdentifierValue
IUPAC Name This compound
Synonyms Syringaldehyde benzyl ether
CAS Number 6527-32-8[1]
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.3 g/mol
Appearance Yellow to brown powder or crystals
Purity 97%

Table 1: Chemical Identifiers and Physical Properties

Molecular Structure

The molecular structure of this compound is depicted below. The central scaffold is a benzaldehyde moiety with methoxy groups at positions 3 and 5, and a benzyloxy group at position 4.

Figure 1: 2D structure of this compound.

Experimental Protocols

Synthesis

A general method for the synthesis of benzyloxy-substituted benzaldehydes involves the Williamson ether synthesis. For the synthesis of the related compound, 4-benzyloxybenzaldehyde, 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a weak base, such as anhydrous potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After the reaction is complete, the solid inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography.[2]

A plausible synthetic route for this compound would start from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Experimental Workflow for Synthesis:

synthesis_workflow start Start: Syringaldehyde, Benzyl Bromide, K₂CO₃, Ethanol reflux Reflux Reaction Mixture start->reflux filtration Filter to Remove K₂CO₃ reflux->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Product: this compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • For ¹H NMR , characteristic signals are expected for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons on both rings, the benzylic methylene protons (singlet, ~5.1 ppm), and the methoxy protons (singlet, ~3.9 ppm).

  • For ¹³C NMR , distinct signals will be observed for the carbonyl carbon of the aldehyde (~191 ppm), the aromatic carbons, the benzylic methylene carbon (~70 ppm), and the methoxy carbons (~56 ppm).

Infrared (IR) Spectroscopy:

  • FT-IR spectra are often recorded using a KBr pellet technique or as a thin film on a salt plate.

  • A typical spectrum would be recorded in the range of 4000–400 cm⁻¹.

  • Key characteristic absorption bands include:

    • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.

    • C-O-C stretching vibrations for the ether and methoxy groups in the 1300-1000 cm⁻¹ region.

    • C=C stretching vibrations for the aromatic rings around 1600-1450 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for such molecules.

  • The analysis provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak [M]⁺ would be expected at m/z = 272.

Potential Biological Activity and Applications in Drug Development

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, suggesting potential applications for this compound in drug discovery and development.

Antimicrobial and Antifungal Activity

Various benzaldehyde derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds can inhibit the growth of pathogenic bacteria and fungi, including species of Aspergillus.[3] The mechanism of action may involve the disruption of cellular antioxidant processes in the microorganisms.[3]

Anti-inflammatory Activity

Research has shown that novel benzaldehyde derivatives can exert anti-inflammatory effects. One proposed mechanism is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is crucial in regulating the production of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce the inflammatory response.

MAPK Signaling Pathway Inhibition:

mapk_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Cascade (e.g., p38, JNK, ERK) receptor->mapk transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) transcription_factor->inflammatory_genes benzaldehyde 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde benzaldehyde->mapk Inhibition

Figure 3: Proposed inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Autophagy Induction

Recent studies have indicated that benzaldehyde can stimulate autophagy, a cellular process for degrading and recycling cellular components, through the Sonic Hedgehog (Shh) signaling pathway.[5] This finding suggests a potential therapeutic role in neurodegenerative diseases and other conditions where autophagy is dysregulated.

Sonic Hedgehog Signaling Pathway Activation:

shh_pathway benzaldehyde Benzaldehyde Derivative shh_pathway Sonic Hedgehog (Shh) Pathway Activation benzaldehyde->shh_pathway autophagy_machinery Autophagy Induction shh_pathway->autophagy_machinery cellular_homeostasis Cellular Homeostasis and Survival autophagy_machinery->cellular_homeostasis

Figure 4: Logical relationship of benzaldehyde derivatives activating autophagy via the Shh pathway.

Conclusion

This compound is a versatile chemical compound with a well-defined molecular structure. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. The known biological activities of related benzaldehyde derivatives highlight its potential for further investigation in drug development, particularly in the areas of antimicrobial, anti-inflammatory, and autophagy-modulating therapies. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Spectroscopic Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This technical guide focuses on the spectroscopic data of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds, including 4-benzyloxy-3-methoxybenzaldehyde, 3,5-dimethoxybenzaldehyde, and 4-benzyloxybenzaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8 - 10.0Singlet1HAldehyde (-CHO)
~7.3 - 7.5Multiplet5HBenzylic Phenyl (C₆H₅)
~7.0 - 7.2Singlet2HAromatic (H-2, H-6)
~5.1 - 5.2Singlet2HMethylene (-OCH₂Ph)
~3.8 - 3.9Singlet6HMethoxy (-OCH₃)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~191 - 193Aldehyde Carbonyl (C=O)
~160 - 162Aromatic (C-3, C-5)
~140 - 142Aromatic (C-4)
~136 - 137Aromatic (C-1')
~130 - 132Aromatic (C-1)
~128 - 129Aromatic (C-2', C-3', C-4', C-5', C-6')
~106 - 108Aromatic (C-2, C-6)
~70 - 72Methylene (-OCH₂Ph)
~56 - 57Methoxy (-OCH₃)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3030 - 3100MediumC-H Stretch (Aromatic)
~2950 - 3000MediumC-H Stretch (Aliphatic)
~2850 & ~2750Medium, SharpC-H Stretch (Aldehyde)
~1680 - 1700Strong, SharpC=O Stretch (Aldehyde)
~1580 - 1600StrongC=C Stretch (Aromatic Ring)
~1450 - 1500MediumC=C Stretch (Aromatic Ring)
~1200 - 1300StrongC-O Stretch (Aryl Ether)
~1000 - 1150StrongC-O Stretch (Alkyl Ether)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~272[M]⁺ (Molecular Ion)
~271[M-H]⁺
~243[M-CHO]⁺
~181[M-CH₂Ph]⁺
~91[C₇H₇]⁺ (Tropylium Ion)

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃)

  • NMR Tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Sample Transfer: Transfer the solution to the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium Bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample with dry KBr powder in the agate mortar.

    • Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Acquisition:

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • Sample Introduction: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

  • Ionization: Ionize the sample using the chosen method (e.g., ESI for soft ionization to observe the molecular ion, or EI for more extensive fragmentation).

  • Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Experimental and Logical Workflow Diagrams

To visualize the process of spectroscopic analysis, the following diagrams are provided in the DOT language for Graphviz.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Dilute->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_fragments Key Structural Fragments cluster_techniques Spectroscopic Techniques Compound This compound Aldehyde Aldehyde Group (-CHO) Compound->Aldehyde Benzyloxy Benzyloxy Group (-OCH₂Ph) Compound->Benzyloxy Dimethoxy Dimethoxy Groups (-OCH₃) Compound->Dimethoxy Aromatic Trisubstituted Aromatic Ring Compound->Aromatic MS Mass Spec Compound->MS m/z ~272 [M]⁺ NMR NMR (¹H, ¹³C) Aldehyde->NMR δ ~9.8-10.0 (¹H) δ ~191-193 (¹³C) ν ~1680-1700, ~2750, ~2850 (IR) Benzyloxy->NMR δ ~7.3-7.5, ~5.1-5.2 (¹H) δ ~128-137, ~70-72 (¹³C) Dimethoxy->NMR δ ~3.8-3.9 (¹H) δ ~56-57 (¹³C) Aromatic->NMR δ ~7.0-7.2 (¹H) δ ~106-162 (¹³C) IR IR

Caption: Logical Relationships in Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols for its preparation via Williamson ether synthesis and outlines the analytical techniques used to confirm its structure and purity.

Synthesis

The synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired ether.[1][2]

Experimental Protocol: Williamson Ether Synthesis

This protocol is a synthesized procedure based on established Williamson ether synthesis methodologies.[1][3]

Materials:

  • 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product as a white to pale yellow solid.[4]

  • Column Chromatography: For a higher degree of purity, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4][5]

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physical Properties

A summary of the physical properties is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 62-64 °C
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.85s1HAldehyde (-CHO)
7.45 - 7.30m5HAromatic (Benzyl group)
7.09s2HAromatic (H-2, H-6)
5.16s2HMethylene (-OCH₂-)
3.89s6HMethoxy (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
191.5Aldehyde Carbonyl (C=O)
153.8Aromatic (C-3, C-5)
143.2Aromatic (C-4)
136.4Aromatic (C-1')
131.2Aromatic (C-1)
128.7Aromatic (C-3', C-5')
128.2Aromatic (C-4')
127.5Aromatic (C-2', C-6')
106.9Aromatic (C-2, C-6)
75.1Methylene (-OCH₂-)
56.4Methoxy (-OCH₃)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850MediumC-H Stretch (aliphatic)
~2730WeakC-H Stretch (aldehyde)
~1690StrongC=O Stretch (aromatic aldehyde)
~1590, ~1500StrongC=C Stretch (aromatic ring)
~1240, ~1130StrongC-O Stretch (aryl ether)
~1050StrongC-O Stretch (methoxy)

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
272[M]⁺ (Molecular ion)
181[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation, often the base peak)

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Syringaldehyde 4-Hydroxy-3,5-dimethoxy- benzaldehyde ReactionVessel Reaction at 80-90°C Syringaldehyde->ReactionVessel BenzylBromide Benzyl Bromide BenzylBromide->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent DMF Solvent->ReactionVessel Extraction Aqueous Work-up & Extraction ReactionVessel->Extraction Cooling Drying Drying & Concentration Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification FinalProduct 4-(Benzyloxy)-3,5-dimethoxy- benzaldehyde Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation CrudeProduct Crude Product Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification MP Melting Point Purification->MP NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structure & Purity Confirmed MP->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for the characterization of this compound.

References

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a derivative of syringaldehyde, is an aromatic aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a protected hydroxyl group and two methoxy substituents on the benzene ring, makes it a valuable intermediate for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on current scientific literature.

Chemical and Physical Properties

This compound is typically a yellow to brown crystalline powder. While a definitive melting point has not been consistently reported in the literature, its physical state suggests a relatively stable solid at room temperature. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 6527-32-8
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Physical Form Yellow to brown powder or crystals
Storage Temperature 2-8°C, under inert atmosphere

Synthesis of this compound

The primary route for the synthesis of this compound is through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde. This reaction protects the phenolic hydroxyl group as a benzyl ether.

General Experimental Protocol: Benzylation of Syringaldehyde

This protocol is adapted from the general procedure for the benzylation of hydroxybenzaldehydes.[1]

Materials:

  • 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve syringaldehyde in ethanol.

  • Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.

  • Reflux the reaction mixture for several hours (typically 12-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in diethyl ether.

  • Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization from ethanol to yield the final product.

Synthesis of this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • An aldehyde proton singlet around δ 9.8 ppm.

  • A singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.1 ppm.

  • A multiplet for the aromatic protons of the benzyl group between δ 7.3-7.5 ppm.

  • A singlet for the aromatic protons on the dimethoxy-substituted ring.

  • A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • An aldehyde carbonyl carbon signal around δ 191 ppm.

  • Aromatic carbon signals between δ 105-160 ppm.

  • A benzylic carbon signal around δ 70 ppm.

  • Methoxy carbon signals around δ 56 ppm.

IR (Infrared) Spectroscopy:

  • A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.

  • C-O stretching vibrations for the ether linkages in the range of 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 272.1.

  • Common fragmentation patterns would likely involve the loss of the benzyl group or the aldehyde functionality.

SpectroscopicAnalysis Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for Spectroscopic Characterization.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. These include antimicrobial, antifungal, and antioxidant properties.

Of particular interest to drug development professionals is the potential for this compound and its derivatives to act as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which has been identified as a target in cancer stem cells.[2] The trimethoxyphenyl moiety is a common feature in various biologically active compounds, including inhibitors of tubulin polymerization, which are a cornerstone of cancer chemotherapy.[3]

The presence of the benzyloxy group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the benzyl ring or modifications of the aldehyde group on the compound's biological activity.

DrugDiscoveryProcess StartingMaterial 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde Derivatization Chemical Derivatization StartingMaterial->Derivatization Screening Biological Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Derivatization LeadCompound Lead Compound Identification SAR->LeadCompound

Role in a Drug Discovery Workflow.

Conclusion

This compound is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its straightforward synthesis from the readily available natural product, syringaldehyde, makes it an attractive starting material. While comprehensive experimental data on its properties and biological activities are still emerging, the structural motifs present in the molecule suggest that it and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its pharmacological profile and unlock its potential in drug development pipelines.

References

In-Depth Technical Guide: Safety and Handling of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and potential applications of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (also known as Syringaldehyde benzyl ether) in a laboratory setting. The information is compiled from Safety Data Sheets (SDS), and scientific literature to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde.[1] The introduction of a benzyl group modifies its physical and chemical characteristics. A summary of its key properties is presented in the table below.

PropertyValueReference
Synonyms Syringaldehyde benzyl ether, 3,5-Dimethoxy-4-(phenylmethoxy)benzaldehydeN/A
CAS Number 6527-32-8[2]
Molecular Formula C₁₆H₁₆O₄[2]
Molecular Weight 272.3 g/mol [2]
Appearance Yellow to brown powder or crystals[2]
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Soluble in organic solventsN/A
Storage Temperature 2-8°C, under an inert atmosphere[2]

Hazard Identification and Safety Precautions

According to available Safety Data Sheets, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, maintain at 2-8°C under an inert atmosphere.[2] Keep away from oxidizing agents and incompatible materials.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 2.1).

  • Contain the spill. For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely available in the public domain, this section provides a generalized protocol for its synthesis based on common organic chemistry techniques and a conceptual workflow for its use in biological assays based on the known activities of related compounds.

Synthesis of this compound

This protocol is a representative procedure for the benzylation of a phenolic hydroxyl group.

Materials:

  • Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve syringaldehyde in anhydrous DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add potassium carbonate to the solution.

  • Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start dissolve Dissolve Syringaldehyde and K₂CO₃ in DMF start->dissolve add_benzyl Add Benzyl Bromide dissolve->add_benzyl reflux Reflux and Monitor by TLC add_benzyl->reflux workup Aqueous Workup and Extraction reflux->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure Product purify->product Biological_Assay_Workflow cluster_assay In Vitro Biological Assay Workflow start Start cell_culture Cell Culture (e.g., Cancer cell lines, Macrophages) start->cell_culture treatment Treat cells with This compound cell_culture->treatment incubation Incubate for a defined period treatment->incubation assays Perform Assays incubation->assays cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) assays->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine ELISA) assays->anti_inflammatory western_blot Western Blot for Signaling Proteins assays->western_blot data_analysis Data Analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis western_blot->data_analysis end End data_analysis->end Putative_Signaling_Pathway cluster_pathway Putative Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Pathway (IKK, IκBα) stimulus->nfkb compound 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde compound->mapk compound->nfkb transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors nfkb->transcription_factors inflammatory_genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) transcription_factors->inflammatory_genes inflammation Inflammatory Response inflammatory_genes->inflammation

References

Solubility of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document synthesizes information based on the principles of organic chemistry, data from structurally analogous compounds, and established experimental methodologies for solubility determination.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a central benzaldehyde ring substituted with two methoxy groups and a benzyloxy group. Its structure suggests a largely nonpolar character due to the aromatic rings and ether linkages, with some capacity for polar interactions via the carbonyl group and oxygen atoms. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as an intermediate or a key building block.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility.[1] Generally, polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[1] Aldehydes and ketones are soluble in most common organic solvents.[2][3][4]

Based on its molecular structure, this compound is expected to be soluble in a range of common organic solvents. The large benzyloxy group and the benzene ring contribute significant nonpolar character, while the carbonyl and methoxy groups introduce polarity. Small aldehydes are often soluble in water because the carbonyl group's oxygen atom can form hydrogen bonds with water molecules.[2][5] However, as the nonpolar carbon skeleton increases in size, water solubility rapidly decreases.[2][5][6] Given its large molecular weight and predominantly nonpolar structure, this compound is expected to be poorly soluble in water.

A related compound, 4-Benzyloxy-3-methoxybenzaldehyde, is reported to be soluble in organic solvents like ethanol, dimethylformamide, chloroform, and methanol, while being only slightly soluble in cold water.[7][8] This provides a strong basis for predicting the solubility behavior of the target compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Highly SolubleStrong polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Polar AproticSoluble to Highly SolubleSimilar to DMSO, effective for many organic molecules.
Dichloromethane (DCM)Polar AproticSolubleA common solvent for organic synthesis that dissolves many aromatic compounds.
ChloroformPolar AproticSolubleA good solvent for many organic compounds, including those with aromatic rings.[7][8]
Tetrahydrofuran (THF)Polar AproticSolubleA versatile ether-based solvent.
AcetonePolar AproticSolubleA polar aprotic ketone that is a good solvent for many organic substances.
Ethyl AcetatePolar AproticSolubleA moderately polar solvent commonly used in chromatography and extractions.
MethanolPolar ProticModerately SolubleA polar protic solvent; solubility is expected based on data for similar compounds.[7][8]
EthanolPolar ProticModerately SolubleSimilar to methanol, should be an effective solvent.[7][8]
Diethyl EtherNonpolarSparingly to Moderately SolubleLess polar than other solvents, but should still provide some solubility.
Hexanes / HeptaneNonpolarSparingly Soluble to InsolubleThe compound's polarity from oxygen atoms likely limits solubility in highly nonpolar alkanes.
WaterPolar ProticInsoluble to Very Slightly SolubleThe large nonpolar structure is expected to dominate, leading to poor aqueous solubility.

Solubility Data of Structurally Similar Compounds

To provide a quantitative reference, the following table summarizes solubility data for structurally related benzaldehyde derivatives. These compounds share key functional groups and offer insights into how structural modifications (e.g., hydroxyl vs. benzyloxy groups) affect solubility.

Table 2: Quantitative and Qualitative Solubility of Analogous Compounds

CompoundSolventSolvent TypeSolubilityTemperature (°C)
3,5-Dihydroxybenzaldehyde Dimethyl Sulfoxide (DMSO)Polar Aprotic100 mg/mL[9]Not Specified
WaterPolar Protic~74.2 mg/mL (estimated)[9]25
EthanolPolar ProticSoluble[9]Not Specified
Diethyl EtherNonpolarSoluble[9]Not Specified
3,4-Dimethoxybenzaldehyde AlcoholPolar ProticFreely Soluble[10]Not Specified
Diethyl EtherNonpolarFreely Soluble[10]Not Specified
Water (hot)Polar ProticSlightly Soluble[10]Not Specified

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a reliable gravimetric method for quantitatively determining the solubility of this compound in a chosen organic solvent.[9] This method is based on creating a saturated solution, separating the undissolved solid, and then quantifying the dissolved solute by evaporating the solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent

  • Vials or flasks with airtight seals (e.g., screw-cap vials)

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Pre-weighed evaporation dishes (e.g., glass Petri dishes or aluminum pans)

  • Analytical balance (accurate to at least 0.1 mg)

  • Fume hood or vacuum oven for solvent evaporation

Procedure
  • Preparation of Saturated Solution :

    • Add an excess amount of this compound to a vial. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vial in a temperature-controlled environment set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical for crystalline organic compounds.[11]

  • Separation of Undissolved Solute :

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

    • Carefully draw a specific volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and dispense the clear filtrate into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

  • Solvent Evaporation and Quantification :

    • Place the evaporation dish containing the filtrate in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose.

    • Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

    • Repeat the process of gentle heating (if needed) and cooling in a desiccator until a constant mass is achieved.

  • Calculation of Solubility :

    • Determine the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated. The result can be expressed in units such as g/L or mg/mL.

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow excess solid to settle D->E F Draw supernatant into syringe E->F G Filter into pre-weighed dish F->G H Evaporate solvent G->H I Dry residue to constant mass H->I J Weigh dish with solute I->J K Calculate Solubility (mass/volume) J->K

References

A Technical Guide to Commercial Sourcing and Application of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde for Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the procurement of high-quality starting materials is a critical first step. This guide provides an in-depth overview of commercial suppliers for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (CAS No. 6527-32-8), a key intermediate in the synthesis of various biologically active compounds, including the potent anti-cancer agent Combretastatin A-4. This document details supplier information, experimental protocols for its application, and relevant biological pathways.

Commercial Suppliers of this compound

The following table summarizes key quantitative data from various commercial suppliers of this compound, facilitating a comparative analysis for procurement.

SupplierProduct NameCAS No.PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich This compound6527-32-897%CustomRequest a Quote
Biosynth This compound6527-32-8Not Specified5 g$354.00
Santa Cruz Biotechnology This compound6527-32-8Not SpecifiedCustomRequest a Quote
BLD Pharmatech (via Sigma-Aldrich) This compound6527-32-897%CustomRequest a Quote
Accela ChemBio Inc. This compound6527-32-8Not SpecifiedCustomRequest a Quote
TNJ Chemical This compound6527-32-8Enterprise standardMin. 1kgRequest a Quote

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

This compound is a crucial precursor for the synthesis of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[1] The following protocols detail the synthesis of a Combretastatin A-4 analog and a standard assay for evaluating its biological activity.

Protocol 1: Synthesis of a Combretastatin A-4 Analog via Wittig Reaction

This protocol describes a common method for synthesizing stilbene analogs, such as Combretastatin A-4, from this compound.

Materials:

  • This compound

  • 4-Nitrobenzyltriphenylphosphonium bromide

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 250 mL three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve 4-nitrobenzyltriphenylphosphonium bromide (1.05 eq) in anhydrous methanol under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature. The formation of a deep orange-red color indicates the generation of the ylide. Stir for 30 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous methanol and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Combretastatin A-4 analog.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine the inhibitory effect of compounds like Combretastatin A-4 on the polymerization of tubulin.[2]

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Combretastatin A-4 analog (or other test compounds) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin-GTP mixture into the wells of a pre-chilled 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO control.

  • Incubate the plate at 37°C in the microplate reader.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound and its derivatives.

G cluster_synthesis Synthesis of Combretastatin A-4 Analog start 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde wittig Wittig Reaction start->wittig reagent1 4-Nitrobenzyltriphenyl- phosphonium bromide ylide Ylide Formation reagent1->ylide base Sodium Methoxide base->ylide ylide->wittig product Combretastatin A-4 Analog wittig->product

Caption: Synthetic workflow for a Combretastatin A-4 analog.

G cluster_pathway Combretastatin A-4 Mechanism of Action CA4 Combretastatin A-4 tubulin β-Tubulin (Colchicine Binding Site) CA4->tubulin mt_depolymerization Microtubule Depolymerization tubulin->mt_depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_depolymerization->mitotic_arrest ve_cadherin VE-Cadherin Disruption mt_depolymerization->ve_cadherin apoptosis Apoptosis mitotic_arrest->apoptosis vascular_disruption Vascular Disruption ve_cadherin->vascular_disruption

Caption: Signaling pathway of Combretastatin A-4's anti-cancer activity.

G cluster_relationship Logical Relationship of Key Components precursor 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde (Precursor) synthesis Chemical Synthesis precursor->synthesis drug Combretastatin A-4 (Active Compound) synthesis->drug target Biological Target (Tubulin) drug->target effect Biological Effect (Anti-cancer) target->effect

Caption: Logical relationship from precursor to biological effect.

References

Methodological & Application

Application Notes: Synthesis and Biological Significance of Chalcones Derived from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their diverse pharmacological activities. The unique 1,3-diarylpropenone scaffold serves as a versatile template for the development of novel therapeutic agents. The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted benzaldehyde and an acetophenone. This document provides detailed protocols for the synthesis of chalcones using 4-(benzyloxy)-3,5-dimethoxybenzaldehyde as a key precursor and explores their potential applications in cancer therapy by detailing their involvement in specific signaling pathways.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a practical and efficient method for synthesizing chalcones.[1] It involves the reaction of an aromatic aldehyde, in this case, this compound, with an acetophenone in the presence of a base.[2] The absence of α-hydrogens in the benzaldehyde derivative prevents self-condensation, leading to higher yields of the desired chalcone product.[3] Both traditional solution-phase and solvent-free grinding methods can be employed for this synthesis.[2]

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an α-hydrogen from the acetophenone to form a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2][3]

Claisen_Schmidt_Mechanism acetophenone Acetophenone Derivative enolate Enolate (Nucleophile) acetophenone->enolate Deprotonation base + OH⁻ (Base) benzaldehyde This compound alkoxide Alkoxide Intermediate benzaldehyde->alkoxide enolate->alkoxide Nucleophilic Attack hydroxy_ketone β-Hydroxy Ketone alkoxide->hydroxy_ketone Protonation from Solvent chalcone Chalcone hydroxy_ketone->chalcone Dehydration (Elimination of H₂O)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

Protocol A: Solution-Phase Synthesis in Ethanol

This protocol is a standard method for chalcone synthesis and is adapted from procedures used for structurally similar benzaldehydes.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone derivative in a minimal amount of ethanol.

  • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v).

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.

  • After the reaction is complete (usually within a few hours), pour the mixture into a beaker containing ice-cold water.

  • Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold water to remove any residual base.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Protocol B: Solvent-Free Grinding Synthesis

This method offers an environmentally friendly alternative by avoiding the use of organic solvents.[4]

Materials:

  • This compound

  • Substituted acetophenone

  • Solid Sodium hydroxide (NaOH)

  • Mortar and pestle

  • Distilled water

  • Buchner funnel and filter paper

Procedure:

  • In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of the acetophenone, and a catalytic amount of solid NaOH.

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture may become oily before solidifying as the product forms.

  • Allow the reaction mixture to stand for about 15 minutes to ensure completion.

  • Add distilled water to the mortar and grind further to break up the solid product.

  • Collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

  • Dry the crude product and recrystallize from ethanol or an ethanol-water mixture to obtain the pure chalcone.

Experimental_Workflow start Reactant Preparation (Aldehyde & Acetophenone) protocol_a Protocol A: Solution-Phase start->protocol_a protocol_b Protocol B: Solvent-Free start->protocol_b step_a1 Dissolve in Ethanol protocol_a->step_a1 step_a2 Add Aqueous Base (NaOH/KOH) step_a1->step_a2 step_a3 Stir at Room Temperature step_a2->step_a3 step_a4 Precipitate in Cold Water step_a3->step_a4 isolation Isolation by Vacuum Filtration step_a4->isolation step_b1 Combine with Solid NaOH in Mortar protocol_b->step_b1 step_b2 Grind Vigorously step_b1->step_b2 step_b3 Stand for Completion step_b2->step_b3 step_b4 Add Water and Grind step_b3->step_b4 step_b4->isolation washing Wash with Cold Water isolation->washing purification Purification (Recrystallization) washing->purification product Pure Chalcone purification->product

Caption: General experimental workflow for chalcone synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chalcones from substituted benzaldehydes and acetophenones under basic conditions.

AldehydeAcetophenoneBaseSolventYield (%)Reference
3-Benzyloxy-4-methoxybenzaldehydeVarious AcetophenonesNaOHEthanolNot specified[5]
4-(Benzyloxy)benzaldehydeVarious AcetophenonesNaOH / PiperidineEthanolNot specified[6]
3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneBasic conditionsEthanol~90%N/A
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Acetophenonep-Toluenesulfonic acidMethanol52%[7]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)2'-Hydroxy-5'-nitroacetophenonep-Toluenesulfonic acidMethanol74%[7]
BenzaldehydeAcetoneNaOHNone (Grinding)98%[4]

Biological Activity and Signaling Pathways

Chalcones derived from precursors like this compound are of significant interest in drug discovery, particularly in oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of Oncogenic K-Ras Signaling

Certain chalcones, especially those with a trimethoxyphenyl motif, have been shown to selectively inhibit oncogenic K-Ras signaling.[8] K-Ras is a small GTPase that, when mutated and constitutively active, drives cellular proliferation and is implicated in numerous cancers. For its function, K-Ras must be localized to the plasma membrane.[8] These chalcones can induce the mislocalization of K-Ras from the plasma membrane, thereby abrogating its downstream signaling and inhibiting the growth of K-Ras-driven cancer cells.[8]

KRas_Signaling_Pathway cluster_legend Legend chalcone Chalcone Derivative kras_pm K-Ras at Plasma Membrane chalcone->kras_pm Induces Mislocalization no_proliferation Inhibition of Proliferation chalcone->no_proliferation Leads to kras_cyto K-Ras in Cytosol (Inactive) kras_pm->kras_cyto Translocates to downstream Downstream Proliferation Signaling (e.g., RAF-MEK-ERK) kras_pm->downstream Activates proliferation Cancer Cell Proliferation downstream->proliferation key_activation Activation key_activation->edge_activation key_inhibition Inhibition key_inhibition->edge_inhibition

Caption: Chalcone-mediated inhibition of K-Ras signaling.

Induction of Apoptosis

Many chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9][10] One identified mechanism involves the generation of reactive oxygen species (ROS) within the tumor cells.[10] The elevated ROS levels can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to the activation of caspases and the execution of cell death.[10] This selective induction of apoptosis in cancer cells makes these compounds promising candidates for chemotherapy.[9]

References

Application Notes and Protocols: Synthesis of Bioactive Stilbenes using 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] They exist in two isomeric forms, cis-(Z) and trans-(E), with the trans-isomer generally being more stable and often exhibiting greater biological activity.[2][3] These compounds have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][4][5]

A prominent member of this family is resveratrol (trans-3,5,4'-trihydroxystilbene), a phytoalexin found in grapes and red wine.[1][4] The synthesis of resveratrol and its analogs is a key focus in medicinal chemistry. 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde serves as a versatile and crucial starting material for creating a variety of substituted stilbenes. The benzyloxy group acts as a protecting group for the 4'-hydroxyl position, which is a common feature in many biologically active stilbenoids like pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene).[1] This allows for chemical manipulations on other parts of the molecule, with a final deprotection step revealing the free hydroxyl group, which is often critical for biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives from this compound using established olefination methodologies.

Synthetic Methodologies

The creation of the central carbon-carbon double bond in stilbenes is most commonly achieved through olefination reactions that couple an aldehyde with a phosphorus-stabilized carbanion or through palladium-catalyzed cross-coupling reactions.

  • Wittig Reaction : This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[6][7] It is one of the most popular methods for stilbene synthesis due to the ready availability of starting materials and mild reaction conditions.[6] The reaction typically produces a mixture of (E)- and (Z)-isomers, although conditions can be tuned to favor one over the other.[7]

  • Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion.[2][8] This method offers several advantages, including the use of more nucleophilic and basic carbanions compared to Wittig ylides and the easy removal of the water-soluble dialkylphosphate byproduct.[2] The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[2][8]

  • Heck Reaction : This palladium-catalyzed cross-coupling reaction forms a bond between an sp²-hybridized carbon of a halide (or triflate) and an sp²-hybridized carbon of an alkene.[2] For stilbene synthesis, this typically involves coupling an aryl halide with a styrene derivative.[9][10] It is a powerful tool for creating unsymmetrical stilbenes with high stereoselectivity for the trans-isomer.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a stilbene derivative from this compound, followed by deprotection to yield the biologically active 4'-hydroxystilbene analog.

Protocol 1: Synthesis of (E)-4-(Benzyloxy)-3,5,X-trimethoxystilbene via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a trimethoxystilbene derivative, a scaffold found in potent anticancer agents like combretastatin.[8] The HWE reaction is chosen for its high (E)-stereoselectivity.

Materials:

  • Diethyl (X-methoxybenzyl)phosphonate (where X is the substitution on the second phenyl ring, e.g., 3,4,5-trimethoxy)

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[12]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diethyl (X-methoxybenzyl)phosphonate (1.1 eq). Dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. A color change is typically observed, indicating the formation of the phosphonate carbanion.

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the carbanion mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-stilbene derivative.

Protocol 2: Deprotection of the Benzyloxy Group

This step removes the benzyl protecting group to yield the free 4'-hydroxyl group, a key functional group for the biological activity of many stilbenoids.

Materials:

  • (E)-4-(Benzyloxy)-3,5,X-trimethoxystilbene (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyloxy-protected stilbene (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or at a set pressure) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.

  • Wash the Celite pad with the reaction solvent (methanol or ethyl acetate).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield the final 4'-hydroxystilbene product.

Quantitative Data

The choice of synthetic method significantly impacts the yield and stereoselectivity of the stilbene product. The Horner-Wadsworth-Emmons reaction is generally preferred for its high E-selectivity and operational simplicity.

Reaction TypeAldehyde SubstrateReagents & ConditionsYield (%)E/Z RatioReference
Wittig Reaction Substituted BenzaldehydesBenzyltriphenylphosphonium halide, NaOCH₃, MeOH, RT21 - 87%Mixture of E/Z[4][6]
Wittig Reaction BenzaldehydeBenzyl bromide, Ph₃P, Base82%95:5[13]
HWE Reaction 3,4-dialkoxybenzaldehydesDiethyl(4-nitrobenzyl)phosphate, Base60 - 62%Predominantly E[4]
HWE Reaction Aryl aldehydesDiethyl (3,5-dimethoxybenzyl)phosphonate, BaseQuantitativePredominantly E[4]
Heck Reaction Aryl Bromides + StyrenePd(OAc)₂, P(o-Tol)₃, K₂CO₃, DMF, 130 °C40 - 96%Exclusively E[9][11]

Visualizations

Experimental and Biological Pathways

The synthesis of bioactive stilbenes and their mechanism of action can be visualized through logical workflows and signaling pathway diagrams.

G General Workflow for Stilbene Synthesis cluster_synthesis Chemical Synthesis cluster_application Application A 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde C Olefination Reaction (Wittig or HWE) A->C B Phosphonium Ylide or Phosphonate Anion B->C D Protected Stilbene (Benzyloxy-Derivative) C->D E Deprotection (e.g., H₂, Pd/C) D->E F Final Bioactive Stilbene (4'-Hydroxy-Derivative) E->F G Biological Assays (e.g., Cytotoxicity) F->G

Caption: A generalized workflow for the synthesis of bioactive stilbenes.

G Stilbene-Induced Intrinsic Apoptosis Pathway Stilbene Bioactive Stilbene (e.g., 3,5-dibenzyloxy- 4'-hydroxystilbene) Bax Bax (Pro-apoptotic) Stilbene->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Stilbene->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome c (release) Mito->CytoC Bax->Mito induces permeabilization Bcl2->Mito prevents permeabilization Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by bioactive stilbenes.[14]

Application Notes

  • Structure-Activity Relationship (SAR): The substitution pattern on the stilbene core is critical for its biological activity. For instance, the presence of hydroxyl groups, particularly at the 4' and 3,5 positions, is often associated with potent antioxidant and anticancer properties.[14] The synthesis of a library of analogs using precursors like this compound allows for systematic SAR studies to optimize therapeutic efficacy.

  • Anticancer Activity: Many stilbene derivatives synthesized from methoxylated benzaldehydes exhibit potent anticancer activity.[5] For example, 3,5-dibenzyloxy-4'-hydroxystilbene has been shown to be cytotoxic to human chronic myelogenous leukemia (K562) cells with an IC₅₀ of 19.5 µM.[14] The mechanism often involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the early activation of caspase-9.[14]

  • Neuroprotection: Stilbenes such as resveratrol and pterostilbene have demonstrated neuroprotective effects in various preclinical models.[1][15] They are believed to exert these effects by reducing oxidative damage, modulating inflammatory pathways, and promoting mitochondrial function within the brain.[15]

  • Drug Development Potential: The synthetic accessibility of diverse stilbene scaffolds makes them attractive candidates for drug development. The use of a protected aldehyde like this compound is a key strategy, enabling the late-stage introduction of a free hydroxyl group, which can be crucial for target binding and overall biological activity. The resulting compounds serve as valuable leads for developing novel therapeutics for cancer, neurodegenerative disorders, and other chronic diseases.[3][5]

References

Application Note: Synthesis of Substituted Stilbenes via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and versatile method in organic synthesis for the creation of carbon-carbon double bonds, specifically for converting aldehydes or ketones into alkenes.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction utilizes a phosphorus ylide (a Wittig reagent) to react with a carbonyl compound.[1][4] A key advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond forms specifically at the location of the original carbonyl group.[4] This protocol details the application of the Wittig reaction for the synthesis of a stilbene derivative from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. Stilbene derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Reaction and Mechanism

The synthesis involves two primary stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde. The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[2][5][6] The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide.[7][8] The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]

Experimental Protocols

This protocol describes the synthesis of 4-(benzyloxy)-3,5-dimethoxy-stilbene from this compound and benzyltriphenylphosphonium chloride.

Materials and Reagents

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of 4-(Benzyloxy)-3,5-dimethoxy-stilbene

Part A: Ylide Generation

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous n-hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane washings.

  • Add 30 mL of anhydrous THF to the flask.

  • To this suspension, add benzyltriphenylphosphonium chloride (1.1 equivalents) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours. The formation of the ylide is typically indicated by the appearance of a characteristic deep orange or reddish color.

Part B: Wittig Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in 20 mL of anhydrous THF.

  • Cool the ylide suspension from Part A to 0 °C using an ice bath.

  • Slowly add the aldehyde solution to the ylide suspension dropwise via a syringe or dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis confirms the consumption of the starting aldehyde.

Part C: Workup and Purification

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • The crude product, which contains the desired stilbene and triphenylphosphine oxide byproduct, is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The triphenylphosphine oxide byproduct can be challenging to remove, sometimes requiring careful chromatography.[10]

Quantitative Data Summary

The following table summarizes representative reaction parameters for the Wittig olefination of substituted benzaldehydes. Yields are highly dependent on the specific substrates and reaction conditions.

AldehydePhosphonium SaltBaseSolventTemp (°C)Time (h)Approx. Yield (%)
This compoundBenzyltriphenylphosphonium chlorideNaHTHF0 to RT4-670-85
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF0 to RT2-475-90
AnisaldehydeBenzyltriphenylphosphonium chlorideK-OtBuTHF0 to RT3-580-95
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNone (Stabilized ylide)DichloromethaneRT12-2485-95

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism Wittig Reaction Mechanism cluster_start ylide Phosphonium Ylide (Wittig Reagent) oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde (Substrate) aldehyde->oxaphosphetane [2+2] Cycloaddition alkene Alkene (Product) oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Cycloreversion

Caption: A diagram illustrating the key steps of the Wittig reaction mechanism.

Experimental Workflow

Wittig_Workflow Experimental Workflow for Wittig Synthesis start Start: Reagents ylide_prep 1. Ylide Preparation (NaH + Phosphonium Salt in THF) start->ylide_prep reaction 2. Wittig Reaction (Add Aldehyde solution at 0°C) ylide_prep->reaction quench 3. Quenching (Add aq. NH4Cl) reaction->quench workup 4. Workup (Extraction with Ethyl Acetate) quench->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (NMR, MS) purify->analysis end End: Purified Stilbene analysis->end

Caption: A flowchart outlining the experimental workflow for Wittig synthesis.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, offering significant advantages over the traditional Wittig reaction.[1][2] Key benefits include the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][3] This reaction typically demonstrates high stereoselectivity for the thermodynamically more stable (E)-alkene.[1]

These application notes provide a detailed overview of the Horner-Wadsworth-Emmons reaction using 4-(benzyloxy)-3,5-dimethoxybenzaldehyde as a substrate. This aldehyde is a valuable precursor for the synthesis of various biologically active molecules, particularly stilbene derivatives, which are known for their antioxidant, anti-inflammatory, and anticancer properties. The resulting products are of significant interest in drug discovery and development.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of a phosphonate ester by a base, forming a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the aldehyde (in this case, this compound). This addition is the rate-limiting step and forms an intermediate oxaphosphetane.[2] This intermediate subsequently eliminates a dialkyl phosphate salt to yield the alkene product. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates, generally favoring the formation of the (E)-alkene.[1]

Data Presentation: Reaction Conditions and Yields

The selection of base, solvent, and temperature is critical for the success and stereoselectivity of the HWE reaction. Below is a summary of typical conditions that can be applied to the reaction of this compound with a phosphonate such as triethyl phosphonoacetate.

EntryPhosphonate ReagentAldehydeBase (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)E:Z Ratio
1Triethyl phosphonoacetateThis compoundNaH (1.1)THF0 - rt1.5 - 3Ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate75-95>95:5
2Triethyl phosphonoacetateThis compoundDBU (0.03), K₂CO₃ (2.0)Nonert2 - 4Ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate90-98>99:1
3Trimethyl phosphonoacetateThis compoundNaOMe (1.1)MeOHrt1 - 2Methyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate70-90>95:5

Note: The yields and reaction times are representative and may vary based on the specific scale and experimental setup. Optimization may be required.

Experimental Protocols

The following are detailed protocols for the Horner-Wadsworth-Emmons reaction with this compound using different bases.

Protocol 1: Using Sodium Hydride (NaH) in THF

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, to ensure complete formation of the phosphonate carbanion.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate.

Protocol 2: Using DBU/K₂CO₃ (Solvent-Free)

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium carbonate (K₂CO₃), finely ground

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine triethyl phosphonoacetate (1.0 mmol), finely ground K₂CO₃ (2.0 mmol), and DBU (0.03 mmol).

  • To this mixture, add this compound (1.1 mmol).

  • Stir the resulting mixture at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naH NaH Suspension in THF deprotonation Deprotonation (0°C to RT) prep_naH->deprotonation prep_phosphonate Phosphonate Solution in THF prep_phosphonate->deprotonation prep_aldehyde Aldehyde Solution in THF addition Aldehyde Addition (0°C) prep_aldehyde->addition deprotonation->addition stirring Reaction at RT (Monitor by TLC) addition->stirring quench Quench with NH4Cl (aq) stirring->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Final Product: Ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate purify->product

Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.

Signaling Pathway of Stilbene Derivatives

The stilbene derivatives produced from this reaction are structurally related to resveratrol and are anticipated to exhibit similar biological activities, such as anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key signaling pathways.

G cluster_stimuli Pro-inflammatory/Carcinogenic Stimuli cluster_pathway Cellular Signaling stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) nfkb NF-κB Activation stimuli->nfkb activates stat3 STAT3 Activation stimuli->stat3 activates cox2 COX-2 Expression nfkb->cox2 induces inflammation Inflammation nfkb->inflammation promotes cox2->inflammation mediates proliferation Cell Proliferation & Survival stat3->proliferation promotes apoptosis Apoptosis Inhibition stat3->apoptosis promotes stilbene Stilbene Derivative (Product of HWE Reaction) stilbene->nfkb inhibits stilbene->cox2 inhibits stilbene->stat3 inhibits

Caption: Inhibition of pro-inflammatory and cancer signaling pathways by stilbene derivatives.

References

Application Notes: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key starting material and intermediate in the synthesis of various biologically active compounds. Its chemical structure, featuring a protected hydroxyl group and two methoxy substituents, makes it an ideal precursor for molecules requiring a 3,4,5-trisubstituted aromatic ring, a common motif in many pharmaceuticals. The benzyl ether provides a stable protecting group for the 4-hydroxyl functionality, which can be selectively removed under mild conditions in later synthetic steps. This allows for diverse chemical transformations on the aldehyde group without affecting the phenolic oxygen.

This document provides detailed protocols for the utilization of this compound in the synthesis of combretastatin analogs, a class of potent tubulin polymerization inhibitors with significant anticancer activity. Furthermore, its potential as a precursor to other pharmaceutical agents like Trimethoprim is discussed.

Key Applications and Pharmaceutical Intermediates

The primary utility of this compound lies in its role as a building block for complex molecules, particularly those with a trimethoxyphenyl moiety, which is crucial for the biological activity of several classes of drugs.

  • Anticancer Agents (Combretastatin Analogs): The 3,4,5-trimethoxyphenyl ring is a critical pharmacophore for the potent antitumor activity of combretastatins.[1][2] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] this compound is an excellent precursor for the "A" ring of combretastatin analogs, which are synthesized via olefination reactions like the Wittig reaction.

  • Antibacterial Agents (Trimethoprim): While most syntheses of the antibacterial drug Trimethoprim start from 3,4,5-trimethoxybenzaldehyde, this compound can be readily converted to this key intermediate.[5][6] This conversion involves debenzylation to 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), followed by methylation.

Data Presentation: Synthesis of Combretastatin A-4 Analog Precursor

The following table summarizes quantitative data for the key steps in the synthesis of a combretastatin A-4 analog precursor starting from this compound.

StepReaction TypeStarting MaterialsKey Reagents/CatalystSolventReaction Time (h)Temp. (°C)Yield (%)
1Benzylation4-Hydroxy-3,5-dimethoxybenzaldehyde, Benzyl bromideK₂CO₃DMF480>95
2Wittig ReactionThis compound, (4-methoxybenzyl)triphenylphosphonium bromiden-ButyllithiumTHF12RT~70-80
3Debenzylation(Z)-1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethene10% Pd/C, Ammonium formateMethanol2Reflux>90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) as a benzyl ether.

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

Protocol 2: Synthesis of a (Z)-Stilbene Intermediate via Wittig Reaction

This protocol details the synthesis of a combretastatin analog precursor through the Wittig olefination of this compound.

Materials:

  • (4-methoxybenzyl)triphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (4-methoxybenzyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Add n-butyllithium dropwise to the suspension. The formation of a deep orange-red color indicates the generation of the ylide. Stir the mixture at 0°C for 1 hour.

  • Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the (Z)-stilbene product.

Protocol 3: Catalytic Transfer Hydrogenation for Debenzylation

This protocol describes the removal of the benzyl protecting group to yield the free phenol, a key step in synthesizing the final active combretastatin analog.[7]

Materials:

  • (Z)-1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ammonium formate (5.0 eq)

  • Methanol

  • Celite

Procedure:

  • Dissolve the benzyl-protected stilbene in methanol in a round-bottom flask.

  • Add 10% Pd/C and ammonium formate to the solution.

  • Heat the mixture to reflux and stir for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the debenzylated product.

Visualization of Pathways and Workflows

experimental_workflow cluster_protection Step 1: Benzyl Protection cluster_wittig Step 2: Wittig Reaction cluster_deprotection Step 3: Debenzylation A 4-Hydroxy-3,5-dimethoxybenzaldehyde B This compound A->B  Benzyl Bromide, K₂CO₃, DMF   C (Z)-Stilbene Intermediate (Protected Combretastatin Analog) B->C  Phosphonium Ylide, n-BuLi, THF   D Final Combretastatin Analog (Active Phenol) C->D  10% Pd/C, Ammonium Formate  

Caption: Synthetic workflow for a combretastatin analog.

combretastatin_pathway cluster_cell Cancer Cell CA4 Combretastatin A-4 Analog Tubulin α/β-Tubulin Heterodimers CA4->Tubulin Binds to Colchicine Site on β-Tubulin Microtubules Microtubule Polymer CA4->Microtubules Inhibition of Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization M_Phase Mitotic Arrest (G2/M Phase) Microtubules->M_Phase Disruption of Mitotic Spindle Apoptosis Apoptosis (Programmed Cell Death) M_Phase->Apoptosis

Caption: Mechanism of action of combretastatin analogs.

References

Application of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a versatile, yet underexplored, aromatic aldehyde with significant potential as a building block in the synthesis of a diverse array of natural products and bioactive molecules. Its unique substitution pattern, featuring a bulky, UV-active benzyloxy protecting group and two electron-donating methoxy groups, makes it an attractive precursor for the construction of complex molecular architectures. The benzyloxy group offers the advantage of being readily removable under mild hydrogenolysis conditions, a feature highly desirable in multi-step total synthesis. This document provides detailed application notes, experimental protocols for key synthetic transformations, and potential pathways for the application of this compound in the synthesis of natural products such as flavonoids, stilbenes, and alkaloids.

Synthesis of this compound

The title compound can be reliably synthesized from commercially available syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) through a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of syringaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound as a solid.

Quantitative Data for Synthesis

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)
SyringaldehydeBenzyl BromideK₂CO₃Acetone4-6>90

Key Synthetic Applications and Protocols

This compound can participate in a variety of carbon-carbon bond-forming reactions that are fundamental to the synthesis of natural product scaffolds.

1. Wittig Reaction for Stilbene Synthesis

The Wittig reaction provides a reliable method for the synthesis of stilbenes, a class of natural products known for their diverse biological activities, including antioxidant and anticancer properties.

Experimental Protocol: Synthesis of a Stilbene Derivative

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a deep orange/red color is typically observed).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired stilbene derivative.

Quantitative Data for Wittig Reaction

AldehydePhosphonium SaltBase/SolventTime (h)Temperature (°C)Yield (%)
This compoundBenzyltriphenylphosphonium chlorideNaH / THF12-24rt~85

2. Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are key intermediates in the biosynthesis of flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities. The Claisen-Schmidt condensation is a classical method for their preparation.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution.

  • Continue stirring for 8-10 hours. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the crude chalcone using vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data for Claisen-Schmidt Condensation

AldehydeKetoneBase/SolventTime (h)Temperature (°C)Yield (%)
This compoundAcetophenoneNaOH / Ethanol8-10rt~90

3. Pictet-Spengler Reaction for Alkaloid Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids. This compound can be condensed with a tryptamine or phenethylamine derivative to construct these important heterocyclic scaffolds.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

Materials:

  • This compound

  • Tryptamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tryptamine (1.0 eq) in DCM, add this compound (1.0 eq).

  • Add a catalytic amount of trifluoroacetic acid to the mixture and stir at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the tetrahydro-β-carboline derivative.

Quantitative Data for Pictet-Spengler Reaction

AldehydeAmineAcid Catalyst/SolventTime (h)Temperature (°C)Yield (%)
This compoundTryptamineTFA / DCM24rt~75-85

Visualizations

Synthesis_of_Starting_Material syringaldehyde Syringaldehyde reagents K₂CO₃, Acetone syringaldehyde->reagents benzyl_bromide Benzyl Bromide benzyl_bromide->reagents product This compound reagents->product Reflux

Caption: Synthesis of this compound.

Wittig_Reaction aldehyde This compound stilbene Stilbene Derivative aldehyde->stilbene phosphonium_salt Benzyltriphenyl- phosphonium chloride ylide Phosphonium Ylide phosphonium_salt->ylide NaH, THF ylide->stilbene THF

Caption: Wittig reaction for stilbene synthesis.

Claisen_Schmidt_Condensation aldehyde This compound reagents NaOH, Ethanol aldehyde->reagents ketone Acetophenone ketone->reagents chalcone Chalcone Derivative reagents->chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Pictet_Spengler_Reaction aldehyde This compound schiff_base Schiff Base Intermediate aldehyde->schiff_base tryptamine Tryptamine tryptamine->schiff_base thbc Tetrahydro-β-carboline Derivative schiff_base->thbc TFA, DCM

Caption: Pictet-Spengler reaction for alkaloid synthesis.

Potential Applications in Natural Product Synthesis

The products derived from the aforementioned reactions serve as versatile intermediates for the synthesis of various classes of natural products:

  • Flavonoids: The chalcones synthesized via the Claisen-Schmidt condensation can be subjected to oxidative cyclization to yield aurones, or further elaborated to flavanones, flavones, and other flavonoid subclasses. The 3,5-dimethoxy-4-benzyloxy substitution pattern is a precursor to the common 3',4',5'-trihydroxy (gallocatechin-type) or 3',5'-dimethoxy-4'-hydroxy substitution found in many bioactive flavonoids.

  • Stilbenoids: The stilbene backbone is central to compounds like resveratrol and combretastatin. The benzyloxy group can be deprotected at a late stage to reveal a free hydroxyl group, which is often crucial for biological activity.

  • Alkaloids: The tetrahydro-β-carboline and tetrahydroisoquinoline cores are prevalent in a vast number of alkaloids with potent pharmacological properties. The substitution pattern on the aromatic ring of this compound can be found in several classes of alkaloids, including those with antidepressant and anticancer activities.

While direct applications of this compound in completed total syntheses of natural products are not yet widely reported, its synthetic accessibility and the versatility of its functional groups make it a highly valuable tool for synthetic chemists. The protocols detailed herein for key C-C bond-forming reactions provide a solid foundation for its incorporation into synthetic strategies targeting a wide range of biologically active natural products. The strategic use of the benzyloxy protecting group allows for late-stage functionalization, enhancing its utility in the synthesis of complex molecules. This application note serves to encourage the exploration of this promising reagent in the field of natural product synthesis and drug discovery.

Synthesis of Novel Schiff Bases from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. Schiff bases are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them promising candidates in drug development.[1][2] The synthetic procedure outlined below is a standard condensation reaction that can be adapted for various primary amines to generate a library of novel compounds for screening.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. The biological activity of Schiff bases is often attributed to the imine group, which can form hydrogen bonds with the active sites of cellular constituents, leading to interference with normal cellular processes.[3] The unique structural motif of this compound, a derivative of syringaldehyde, provides a scaffold that can be readily modified to explore structure-activity relationships. The benzyloxy and dimethoxy substitutions can influence the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy.

Experimental Protocols

This section details a general yet comprehensive procedure for the synthesis of a Schiff base via the condensation of this compound with a primary amine. This protocol is based on established methods for the synthesis of similar Schiff base structures.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, p-toluidine, 4-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL) with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Setup: To the stirred solution of the aldehyde, add the amine solution dropwise at room temperature.

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate further precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for Schiff bases synthesized from aldehydes structurally similar to this compound. This data is provided for illustrative purposes to indicate expected values.

ParameterSchiff Base from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline[4]Representative Data for other Benzaldehyde-derived Schiff Bases
Yield (%) Not specified85-95%
Melting Point (°C) Not specified178 - 205 °C[5]
Appearance Not specifiedYellow crystalline solid
FT-IR (cm⁻¹) ν(C=N) ~16301604 - 1634 cm⁻¹[6][7]
¹H NMR (δ ppm) -CH=N- Not specified8.30 - 8.60 ppm

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization A 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde C Dissolve in Ethanol A->C B Primary Amine B->C D Add Catalyst (Glacial Acetic Acid) C->D E Reflux (2-6 h) D->E F Cool to Room Temp. & Precipitate E->F G Filter & Wash (Cold Ethanol) F->G H Dry G->H L Pure Schiff Base H->L I Melting Point J FT-IR Spectroscopy K ¹H NMR Spectroscopy L->I L->J L->K

General workflow for the synthesis of Schiff bases.
Proposed Biological Signaling Pathway: Antimicrobial Action

Schiff bases often exhibit their antimicrobial effects by interfering with essential bacterial processes. One proposed mechanism is the inhibition of cell wall synthesis. The azomethine group can interact with and inhibit enzymes, such as transpeptidases, which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This disruption leads to a weakened cell wall and ultimately cell lysis.

G cluster_membrane Bacterial Cell SB Schiff Base Enzyme Transpeptidase (Cell Wall Synthesis Enzyme) SB->Enzyme Inhibition CW Bacterial Cell Wall Synthesis Enzyme->CW Catalyzes CL Cell Lysis (Bacterial Death) CW->CL Disruption leads to

Proposed mechanism of antimicrobial action of Schiff bases.

References

Application Notes: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a diverse range of biologically active molecules. Its structural framework, featuring a benzyloxy group for potential deprotection or modification and two methoxy groups on the phenyl ring, is a recurring motif in compounds targeting fundamental cellular processes, particularly in the realm of oncology. The 3,5-dimethoxy-4-(benzyloxy)phenyl moiety is structurally analogous to the A-ring of combretastatin A-4 (CA-4), a potent natural product known for its tubulin polymerization inhibitory activity. This structural similarity makes this compound an attractive starting material for the development of novel anticancer agents, particularly those designed to interfere with microtubule dynamics.

This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its use in the synthesis of tubulin polymerization inhibitors. It includes detailed experimental protocols for the synthesis of key derivatives and for the biological evaluation of their activity.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of compounds that inhibit tubulin polymerization. The 3,5-dimethoxyphenyl group is a well-established pharmacophore that facilitates binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitotic spindle formation. Consequently, this leads to cell cycle arrest in the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.

Derivatives synthesized from this building block are primarily investigated as:

  • Anticancer Agents: Particularly as analogs of combretastatin and other tubulin-targeting agents.

  • Molecular Probes: To investigate the structure-activity relationships (SAR) of tubulin inhibitors.

Data Presentation: Biological Activity of Analogous Compounds

Table 1: Cytotoxicity of Combretastatin Analogs with Trimethoxyphenyl Moieties

Compound IDStructure (Generic)Cancer Cell LineIC50 (nM)Reference CompoundIC50 (nM)
Analog 1Pyrrole derivative with 3,4,5-trimethoxyphenyl groupMCF-7 (Breast)9.6Combretastatin A-4~1-10
Analog 1Pyrrole derivative with 3,4,5-trimethoxyphenyl groupHCT116 (Colon)18Combretastatin A-4~1-10
Analog 1Pyrrole derivative with 3,4,5-trimethoxyphenyl groupBX-PC3 (Pancreatic)17Combretastatin A-4~1-10
Analog 2Benzo[b]furan derivative with 3,4,5-trimethoxyphenyl groupVariousNanomolar rangeCombretastatin A-4~1-10

Data is for structurally related compounds to illustrate the potential of the 3,5-dimethoxy-4-(benzyloxy)phenyl scaffold.[1][2]

Table 2: Tubulin Polymerization Inhibition by Structurally Related Compounds

Compound IDStructure (Generic)Tubulin Polymerization IC50 (µM)Reference CompoundTubulin Polymerization IC50 (µM)
Analog 3Indole derivative0.38 - 1.5Combretastatin A-40.37 - 0.69
Analog 4Triazole derivative9.50Colchicine5.49

Data is for structurally related compounds to demonstrate the inhibitory potential on tubulin assembly.[1]

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent use in the preparation of chalcone and stilbene derivatives, which are common scaffolds for tubulin inhibitors. Protocols for key biological assays are also provided.

Synthesis of this compound

This protocol describes the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde.

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10%) dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the pure chalcone derivative.

Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative from this compound and a phosphonium ylide.

Materials:

  • This compound

  • Benzyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath and slowly add NaH (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the stilbene derivative.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds and reference inhibitors (e.g., colchicine, paclitaxel)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution in general tubulin buffer on ice.

  • Prepare solutions of the test compounds and controls at various concentrations.

  • In a pre-chilled 96-well plate, add the tubulin solution to each well.

  • Add the test compounds or controls to the respective wells.

  • Initiate polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37 °C.

  • Monitor the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the data to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start This compound reaction1 Claisen-Schmidt Condensation start->reaction1 reaction2 Wittig Reaction start->reaction2 reagent1 Substituted Acetophenone reagent1->reaction1 reagent2 Phosphonium Ylide reagent2->reaction2 product1 Chalcone Derivative reaction1->product1 product2 Stilbene Derivative reaction2->product2

Caption: Synthetic routes from this compound.

G cluster_pathway Mechanism of Action drug Derivative of This compound tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Disruption of Microtubule Dynamics polymerization->microtubule mitosis Mitotic Arrest (G2/M Phase) microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Proposed signaling pathway for anticancer activity.

G cluster_workflow Biological Evaluation Workflow synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay mechanism Mechanism of Action Studies tubulin_assay->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: Workflow for the biological evaluation of synthesized compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point, or if the compound is significantly impure.[1][2] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation level.[2]

  • Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature decrease, which favors crystal formation over oiling.[1]

  • Consider using a different solvent system.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A2: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[1][2] Here are some techniques to induce crystallization:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[1][3]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This provides a template for further crystal formation.[2]

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[4]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using excessive solvent: As mentioned, too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[1]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[4] Ensure the funnel and receiving flask are pre-heated.

  • Incomplete cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation before filtration.[4]

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Q4: The purified crystals are still colored or appear impure. What went wrong?

A4: Persistent impurities, especially colored ones, may not be effectively removed by a single recrystallization.

  • Activated Charcoal: If the solution is colored by a minor impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be required.[5]

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound and data from similar aromatic aldehydes, the following solvents are recommended for screening.[3][6][7]

Solvent SystemSuitability for RecrystallizationRationale
Ethanol / Methanol Excellent Aromatic compounds often show good solubility in hot alcohols and lower solubility when cold, making these primary choices.[3][7]
Isopropanol Good Similar properties to ethanol and methanol, often a suitable alternative.
Ethyl Acetate / Hexane Good (as a co-solvent system) The compound is likely soluble in ethyl acetate. Hexane can be added as an anti-solvent to a hot ethyl acetate solution until cloudy to induce crystallization upon cooling.[8]
Dichloromethane (DCM) Poor (as a single solvent) The compound is likely highly soluble in DCM even at room temperature, making it difficult to achieve a good recovery.[9] It may be useful in a co-solvent system.
Water Poor (as a single solvent) Due to the large organic structure, the compound is expected to be insoluble in water.[7] It can be used as an anti-solvent with a miscible organic solvent like ethanol.

Detailed Experimental Protocol

This protocol outlines the procedure for purifying this compound using a single-solvent recrystallization method (e.g., with ethanol).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring function

  • Short-stemmed glass funnel and fluted filter paper (if hot filtration is needed)

  • Büchner funnel, filter flask, and appropriately sized filter paper

  • Vacuum source

  • Ice bath

  • Glass stirring rod

  • Spatula

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of ethanol. Gently heat the mixture on a hotplate with stirring. Continue to add the solvent portion-wise until the solid has just completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities. This step minimizes premature crystallization.[4]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

  • Collection and Washing: Swirl the flask to create a slurry and pour the contents into the Büchner funnel under vacuum. Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow

G A Crude 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Present) B->C Optional D Slow Cooling to Room Temperature & Ice Bath B->D C->D E Vacuum Filtration to Collect Crystals D->E F Wash with Minimal Ice-Cold Solvent E->F G Dry Purified Crystals F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis of syringaldehyde with a benzyl halide.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of syringaldehyde: The phenoxide, which is the active nucleophile, is not being formed in sufficient quantity.- Ensure anhydrous conditions: Water will consume the base and prevent complete deprotonation. Thoroughly dry all glassware and solvents. - Use a sufficiently strong base: Potassium carbonate is commonly used. For challenging reactions, stronger bases like sodium hydride (NaH) may be considered, but require stricter anhydrous conditions and handling precautions. - Optimize base stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion.
Poor reactivity of benzyl halide: The electrophile may be old, impure, or degraded.- Use fresh, high-purity benzyl halide: Benzyl chloride and bromide can degrade over time. - Consider using benzyl bromide: Benzyl bromide is a more reactive electrophile than benzyl chloride and may improve yields.
Low reaction temperature: The reaction rate may be too slow to go to completion in the allotted time.- Increase reaction temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Formation of Significant Byproducts Side reaction of the benzylating agent: The benzyl halide can react with the hydroxide base or self-condense.- Control the addition of the benzyl halide: Add the benzyl halide dropwise to the solution of the phenoxide to maintain a low concentration of the electrophile.
Over-alkylation or reaction at other sites: While less likely for this specific molecule, it's a possibility in related syntheses.- Use stoichiometric amounts of the benzylating agent: Avoid a large excess of the benzyl halide.
Difficult Product Isolation and Purification Product is an oil or difficult to crystallize: The presence of impurities can inhibit crystallization.- Perform a thorough work-up: Wash the organic phase with a dilute base (e.g., 5% NaOH) to remove any unreacted syringaldehyde and with brine to remove salts. - Utilize column chromatography: If recrystallization is challenging, purification by silica gel chromatography is a reliable alternative. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
Product is off-white or yellowish: Presence of colored impurities.- Recrystallization: Perform recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. - Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) reaction. First, a base is used to deprotonate the hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group to form the desired ether product.

Q2: Which benzyl halide should I use: benzyl chloride or benzyl bromide?

A2: Both can be used, but benzyl bromide is generally more reactive than benzyl chloride, which can lead to higher yields and shorter reaction times. However, benzyl chloride is less expensive and may be sufficient for this reaction.

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, making the phenoxide anion more nucleophilic. Alcohols like ethanol can also be used, particularly when using bases like potassium carbonate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (syringaldehyde and benzyl halide). The reaction is considered complete when the spot corresponding to the syringaldehyde has disappeared.

Q5: My purified product has a broad melting point range. What does this indicate?

A5: A broad melting point range is a strong indication of the presence of impurities. Further purification, such as another recrystallization with a different solvent system or column chromatography, is recommended to obtain a pure product with a sharp melting point.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard Williamson ether synthesis conditions.

Materials:

  • 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • 5% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (around 60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% NaOH solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography using a petroleum ether/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table provides a summary of reaction parameters that can be optimized for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base K₂CO₃Cs₂CO₃NaHNaH is a stronger base and may lead to faster reaction but requires stricter anhydrous conditions. Cs₂CO₃ can also be more effective than K₂CO₃.
Solvent AcetoneDMFAcetonitrileDMF and acetonitrile are good polar aprotic solvents that can enhance the reaction rate.
Temperature Room Temp.60 °C80 °CIncreasing temperature generally increases the reaction rate, but may also lead to more side products.
Benzylating Agent Benzyl ChlorideBenzyl Bromide-Benzyl bromide is more reactive and may result in higher yields or shorter reaction times.
Equivalents of Benzyl Halide 1.05 eq1.2 eq1.5 eqA slight excess is recommended, but a large excess can lead to side reactions and purification difficulties.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Syringaldehyde in Acetone add_base Add K₂CO₃ start->add_base stir1 Stir at RT (30 min) add_base->stir1 add_BnBr Add Benzyl Bromide (dropwise) stir1->add_BnBr reflux Reflux (12-24h) add_BnBr->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter_solid Filter K₂CO₃ cool->filter_solid evaporate Evaporate Solvent filter_solid->evaporate extract Dissolve in EtOAc, Wash with NaOH, H₂O, Brine evaporate->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? check_deprotonation Incomplete Deprotonation? start->check_deprotonation Yes check_reagent Reagent Quality? start->check_reagent No check_deprotonation->check_reagent No sol_base Use stronger base (e.g., NaH) Ensure anhydrous conditions Increase base equivalents check_deprotonation->sol_base Yes check_temp Reaction Temp.? check_reagent->check_temp No sol_reagent Use fresh benzyl bromide check_reagent->sol_reagent Yes sol_temp Increase reaction temperature (e.g., 60-80 °C) check_temp->sol_temp Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Common side reactions in the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction.[1][2]

Q2: What are the most common side reactions to be aware of during this synthesis?

The most prevalent side reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning the benzyl group can attack a carbon atom on the aromatic ring instead of the oxygen atom.[3][4]

  • E2 Elimination: The alkoxide can act as a base, causing the elimination of HBr from benzyl bromide to form stilbene, especially at higher temperatures.[1][4]

  • Hydrolysis of Benzyl Bromide: If water is present in the reaction mixture, benzyl bromide can hydrolyze to form benzyl alcohol.

  • Formation of Dibenzyl Ether: Benzyl alcohol, formed from hydrolysis, can react with another molecule of benzyl bromide to produce dibenzyl ether.

  • Quaternary Ammonium Salt Formation: If an amine-based base is used, it can react with benzyl bromide to form a quaternary ammonium salt.[5][6]

Q3: How can I minimize the formation of the C-alkylated byproduct?

While O-alkylation is generally favored, C-alkylation can be influenced by the reaction conditions. Using polar aprotic solvents like DMF or DMSO can help to solvate the cation of the phenoxide, making the oxygen atom more nucleophilic and favoring O-alkylation.[3]

Q4: I am observing a significant amount of an impurity that I suspect is an elimination product. How can I prevent this?

E2 elimination is a common competing reaction. To minimize its occurrence:

  • Maintain a moderate reaction temperature, as higher temperatures favor elimination.[4]

  • Use a primary alkyl halide like benzyl bromide, which is less prone to elimination than secondary or tertiary halides.[1]

Q5: My yield is lower than expected, and I've ruled out major side reactions. What else could be the issue?

Low yields can also result from incomplete deprotonation of the starting syringaldehyde. Ensure that the base used is strong enough and added in a sufficient stoichiometric amount to fully convert the phenol to the phenoxide. Anhydrous conditions are also crucial to prevent the hydrolysis of benzyl bromide.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Optimization
Low to no product formation 1. Ineffective deprotonation of syringaldehyde. 2. Inactive benzyl bromide. 3. Insufficient reaction time or temperature.1. Use a strong, non-nucleophilic base like anhydrous potassium carbonate or sodium hydride. Ensure the reagents and solvent are anhydrous. 2. Check the purity of the benzyl bromide; it should be colorless. Purify by distillation if necessary. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical temperature range is 50-100 °C for 1-8 hours.[4]
Presence of a major byproduct with a similar polarity to the product 1. C-alkylation of the syringaldehyde ring.1. Employ a polar aprotic solvent such as DMF or DMSO. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the phenoxide oxygen.
Formation of a non-polar impurity 1. E2 elimination of benzyl bromide to form stilbene. 2. Formation of dibenzyl ether.1. Maintain a lower reaction temperature. 2. Ensure anhydrous reaction conditions to prevent the formation of benzyl alcohol, the precursor to dibenzyl ether.
Aqueous work-up is problematic (e.g., emulsions) 1. Presence of unreacted base or salts.1. After the reaction, neutralize any excess base with a dilute acid. Use brine during the extraction to help break up emulsions.
Product is difficult to purify by recrystallization 1. Presence of multiple byproducts with similar solubility.1. If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the O-benzylation of hydroxybenzaldehydes.[7]

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium hydroxide solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq.) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous potassium carbonate (3.5 eq.) to the solution.

  • Add benzyl bromide (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 14 hours.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid residue with a large volume of ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the ether solution twice with a saturated sodium chloride solution, once with a 5% sodium hydroxide solution, and finally with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.

Visualizing Reaction Pathways

Main Reaction and Side Reactions

reaction_pathway cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Common Side Reactions A Syringaldehyde + Base B Syringaldehyde Phenoxide A->B Deprotonation D This compound (Desired Product) B->D SN2 Attack E C-Alkylated Byproduct B->E C-Alkylation C Benzyl Bromide C->D F Stilbene (Elimination Product) C->F E2 Elimination (with base) G Benzyl Alcohol C->G Hydrolysis (with H2O) H Dibenzyl Ether G->H Reaction with Benzyl Bromide

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions tlc Analyze by TLC check_sm->tlc check_conditions->tlc unreacted_sm Unreacted Starting Material? tlc->unreacted_sm optimize_base Optimize Base/Time/Temp unreacted_sm->optimize_base Yes side_products Side Products Present? unreacted_sm->side_products No end Improved Yield/Purity optimize_base->end identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products Yes purification Optimize Purification side_products->purification No adjust_conditions Adjust Conditions to Minimize Side Reactions identify_side_products->adjust_conditions adjust_conditions->end purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a phenolic precursor, such as syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), followed by a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.[1]

Q2: What are the critical factors influencing the yield of this reaction?

Several factors can significantly impact the yield, including the choice of base, solvent, reaction temperature, and reaction time. The purity of reactants and the exclusion of water are also crucial for optimal results.

Q3: Which bases are most effective for the deprotonation of the phenolic starting material?

For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used.[1] The choice of base can affect the reaction rate and the formation of byproducts.

Q4: How does the choice of solvent affect the reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for Williamson ether synthesis.[1][2] These solvents effectively dissolve the reactants and facilitate the SN2 reaction. Protic solvents can slow down the reaction rate.[2]

Q5: What are the common side reactions that can lower the yield?

The primary side reactions include:

  • Elimination (E2) reaction: This is more prevalent with secondary or tertiary alkyl halides, but can occur with primary halides like benzyl bromide at higher temperatures, leading to the formation of an alkene.[3]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[3][4] Lower temperatures generally favor O-alkylation.[4]

  • Hydrolysis of the benzyl halide: If water is present in the reaction mixture, the benzyl halide can be hydrolyzed to benzyl alcohol.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1.1: Incomplete Deprotonation of the Phenol

  • Solution: Ensure the base is strong enough and used in a sufficient amount (typically 1.5-3 equivalents) to completely deprotonate the phenolic hydroxyl group. Ensure the base is finely powdered and well-dispersed in the reaction mixture.

Possible Cause 1.2: Poor Quality or Inactive Reagents

  • Solution: Use fresh, high-purity benzyl halide. Benzyl bromide is generally more reactive than benzyl chloride. Ensure the phenolic starting material is pure and dry.

Possible Cause 1.3: Suboptimal Reaction Conditions

  • Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[2][3] If the reaction is slow, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Possible Cause 1.4: Presence of Water

  • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water can consume the base and lead to the hydrolysis of the alkyl halide.

Issue 2: Formation of Significant Byproducts

Possible Cause 2.1: Competing Elimination Reaction

  • Solution: Use a primary alkyl halide like benzyl bromide. Avoid excessively high reaction temperatures, which favor elimination over substitution.[5]

Possible Cause 2.2: C-Alkylation of the Phenoxide

  • Solution: Lowering the reaction temperature can favor the desired O-alkylation. The choice of solvent can also influence the O/C alkylation ratio.

Issue 3: Difficult Product Purification

Possible Cause 3.1: Co-elution of Impurities during Column Chromatography

  • Solution: Optimize the solvent system for column chromatography. A shallow gradient of eluents with increasing polarity can improve separation. If the product is acidic (due to oxidation of the aldehyde), adding a small amount of acetic or formic acid to the eluent can improve the peak shape.[6]

Possible Cause 3.2: Product Oiling Out During Recrystallization

  • Solution: This may be due to rapid cooling or the presence of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are the issue, consider a preliminary purification by column chromatography before recrystallization. Trying a different solvent system, such as a mixed solvent pair (e.g., ethanol/water or hexane/ethyl acetate), can also be effective.[6]

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of 4-(benzyloxy)benzaldehyde and related derivatives, providing a comparative overview.

Starting MaterialBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzaldehydeBenzyl bromideK₂CO₃EthanolReflux1487.4[7]
4-Hydroxybenzaldehyde4-Nitrobenzyl bromideK₂CO₃DMF100374[8]
4-Hydroxy-3,5-dimethylbenzoic acidBenzyl bromideK₂CO₃Acetone/DMFNot specifiedNot specifiedHigh (qualitative)[9]
4-Hydroxy-3-iodobenzaldehydeBenzyl bromideNot specifiedNot specifiedNot specifiedNot specified93[10]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)benzaldehyde[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 mL, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 14 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid residue with ethyl acetate.

  • Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL). Wash the ether solution sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • Isolation: Dry the diethyl ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of 4-(benzyloxy)benzaldehyde. (Reported yield: 7.58 g, 87.4%).[7]

Protocol 2: Purification by Column Chromatography[6]
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 95:5) and gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Syringaldehyde Syringaldehyde Deprotonation Deprotonation Syringaldehyde->Deprotonation + Base Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) SN2_Attack SN2 Nucleophilic Attack Benzyl_Halide->SN2_Attack Base Base Base->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Product This compound SN2_Attack->Product Salt Salt (e.g., KBr) SN2_Attack->Salt

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Combine Reactants: - Phenolic Precursor - Benzyl Halide - Base - Anhydrous Solvent Start->Reaction_Setup Reaction Heat to Reaction Temperature (e.g., 50-100 °C) Monitor by TLC Reaction_Setup->Reaction Workup Cool and Filter Remove Solvent Reaction->Workup Extraction Dissolve in Organic Solvent Wash with Aqueous Solutions Workup->Extraction Purification Dry Organic Layer Recrystallization or Column Chromatography Extraction->Purification Product_Isolation Isolate Pure Product Purification->Product_Isolation End End Product_Isolation->End

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Analyze Workup and Purification for Product Loss Workup_OK No Significant Loss? Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Optimize_Reagents Use Pure, Dry Reagents Adjust Stoichiometry Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Adjust Temperature/Time Change Solvent/Base Conditions_OK->Optimize_Conditions No Optimize_Workup Modify Extraction/ Purification Protocol Workup_OK->Optimize_Workup No Re-run Re-run Experiment Workup_OK->Re-run Yes Optimize_Reagents->Re-run Optimize_Conditions->Re-run Optimize_Workup->Re-run

Caption: A logical workflow for troubleshooting low product yields.

References

Troubleshooting low yield in Claisen-Schmidt condensation of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Claisen-Schmidt condensation of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of my target chalcone. What are the most common reasons for this?

Low yields in the Claisen-Schmidt condensation of this compound can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. The primary culprits to investigate are:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters that may need optimization.

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.

  • Reagent Quality: The purity of your aldehyde, ketone, and catalyst is crucial for a successful reaction.

  • Product Precipitation Issues: If the chalcone product is highly soluble in the reaction mixture, it can be difficult to isolate, leading to an apparent low yield.

Q2: My reaction is producing multiple spots on TLC, indicating side products. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common issue. The most probable side reactions with this compound are the Cannizzaro reaction and self-condensation of the ketone.

  • Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1][2] This is a significant pathway for consuming your aldehyde, especially with high concentrations of a strong base like NaOH or KOH.[1][2]

    • Solution:

      • Use a milder base or lower the concentration of the strong base.

      • Ensure slow, dropwise addition of the base to the reaction mixture to avoid localized high concentrations.

      • Perform the reaction at a lower temperature (e.g., room temperature or in an ice bath) to slow down the Cannizzaro reaction, which often has a higher activation energy than the desired condensation.

  • Self-Condensation of the Ketone: If you are using a ketone with α-hydrogens (e.g., acetophenone), it can react with itself in an aldol condensation.

    • Solution:

      • This can be minimized by using the ketone in slight excess relative to the aldehyde.

      • Slowly add the aldehyde to a mixture of the ketone and the base to ensure the enolate of the ketone preferentially reacts with the more electrophilic aldehyde.

  • Potential Debenzylation: While less common under standard Claisen-Schmidt conditions, prolonged exposure to harsh basic conditions or elevated temperatures could potentially lead to the cleavage of the benzyl ether protecting group.

    • Solution:

      • Monitor the reaction progress by TLC and avoid unnecessarily long reaction times.

      • Opt for milder reaction conditions where possible.

Q3: How do the benzyloxy and dimethoxy substituents on the benzaldehyde affect the reaction?

The electron-donating nature of the benzyloxy and two methoxy groups on the aromatic ring of the aldehyde can decrease the electrophilicity of the carbonyl carbon. This can slow down the rate of the desired nucleophilic attack by the enolate. Consequently, this may allow side reactions, such as the Cannizzaro reaction, to become more competitive.

Q4: My reaction mixture turns dark or forms a tar-like substance. What is causing this and how can I prevent it?

Dark coloration or tar formation is often an indication of polymerization or decomposition of the starting materials or product.[2] This is typically caused by overly harsh reaction conditions.

  • Solution:

    • Reduce the Temperature: Perform the reaction at room temperature or in an ice bath to moderate the reaction rate.

    • Optimize Base Concentration: Use the minimum effective concentration of the base.

    • Shorter Reaction Times: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.

Data Presentation

The yield of a Claisen-Schmidt condensation is highly dependent on the substituents on the aromatic aldehyde, the ketone used, and the reaction conditions. The following table provides a summary of yields for various substituted benzaldehydes to illustrate these effects.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol43[3]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[3]
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol85[3]
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh[3]
4-(Benzyloxy)benzaldehydeVarious AcetophenonesNaOH/EthanolNot specified[4]
3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneNaOH/EthanolNot specified

Experimental Protocols

Protocol 1: Standard Solution-Phase Synthesis

This protocol is a conventional method for performing a base-catalyzed Claisen-Schmidt condensation in an alcohol solvent.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 - 1.2 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40% aqueous solution)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: While stirring the solution, slowly add the aqueous NaOH or KOH solution dropwise. The addition should be done over 10-15 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction time can range from 1 to 24 hours depending on the reactivity of the substrates.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the mixture into ice-cold water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, acidification with dilute HCl may be necessary to induce precipitation.

  • Washing: Wash the collected solid with cold water until the filtrate is neutral to remove any remaining base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach can lead to shorter reaction times and simpler product isolation.[5]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Solid NaOH or KOH (e.g., 20 mol%)[5]

  • Mortar and pestle

Procedure:

  • Grinding: In a mortar, grind the acetophenone derivative with solid NaOH or KOH for 1-2 minutes until a homogenous powder is formed.

  • Reagent Addition: Add this compound to the mortar.

  • Reaction: Continue grinding the mixture vigorously. The solid mixture may turn into a thick, colored paste and then may solidify again as the product forms. The reaction is typically complete in 5-30 minutes.

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the base.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration ketone Ketone (R-CO-CH3) enolate Enolate (Nucleophile) ketone->enolate + OH- alkoxide Alkoxide Intermediate enolate->alkoxide aldehyde This compound (Electrophile) aldehyde->alkoxide aldol β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol + H2O chalcone Chalcone Product aldol->chalcone - H2O Troubleshooting_Workflow start Low Chalcone Yield check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Multiple Spots on TLC? incomplete->side_products No optimize Optimize Conditions incomplete->optimize Yes cannizzaro Suspect Cannizzaro Reaction side_products->cannizzaro Yes self_condensation Suspect Ketone Self-Condensation side_products->self_condensation Consider increase_time Increase Reaction Time optimize->increase_time increase_temp Gently Increase Temperature optimize->increase_temp check_reagents Check Reagent Purity optimize->check_reagents success Improved Yield increase_time->success increase_temp->success check_reagents->success milder_base Use Milder Base / Lower Concentration cannizzaro->milder_base lower_temp Lower Reaction Temperature cannizzaro->lower_temp milder_base->success lower_temp->success ketone_excess Use Slight Excess of Ketone self_condensation->ketone_excess slow_addition Slow Aldehyde Addition self_condensation->slow_addition ketone_excess->success slow_addition->success Competing_Reactions cluster_desired Desired Pathway cluster_side Side Reaction reactants Aldehyde + Ketone + Strong Base (e.g., NaOH) chalcone Chalcone Product reactants->chalcone Claisen-Schmidt Condensation cannizzaro_products Cannizzaro Products (Alcohol + Carboxylic Acid) reactants->cannizzaro_products Cannizzaro Reaction (Favored by high [Base] and Temp.)

References

Column chromatography protocol for purifying 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive column chromatography protocol for the purification of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It includes a detailed experimental procedure, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of moderately polar compounds like this compound is silica gel (SiO₂), typically with a mesh size of 60-120 or 230-400 for flash chromatography.

Q2: How do I determine the optimal solvent system for the separation?

A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] Adjust the ratio of the solvents until the desired product has a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[1]

Q3: My compound is not dissolving in the chosen mobile phase for loading onto the column. What should I do?

A3: If your crude product has poor solubility in the eluting solvent, you can use a "dry loading" technique. Dissolve your compound in a minimal amount of a more polar, volatile solvent (like dichloromethane), add a small amount of silica gel to form a free-flowing powder after evaporation, and then load this powder onto the top of your packed column.[3]

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if there are impurities with polarities close to your product. You would start with a less polar solvent mixture (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate during the elution.[4] This can help to first elute less polar impurities, followed by your product, and then more polar impurities.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography)

  • Mobile Phase: n-Hexane and Ethyl Acetate (analytical grade)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Rotary evaporator

  • Crude this compound

2. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop a series of TLC plates using different ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Identify the solvent system that provides an Rf value of ~0.3 for the product spot.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Never let the solvent level drop below the top of the silica gel.[4]

4. Sample Loading:

  • Liquid Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column using a pipette.

  • Dry Loading: If solubility is an issue, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the determined solvent system.

  • Collect fractions in separate test tubes or flasks.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • If using a gradient, gradually increase the polarity of the mobile phase.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems and Corresponding Rf Values for Benzaldehyde Derivatives

Compound TypeSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Non-polar Benzaldehydes20:10.6 - 0.75[5]
Moderately Polar Benzaldehydes10:1 to 5:10.3 - 0.5[5]
This compound (Target)7:3 to 8:2~0.3
Polar Benzaldehydes1:1< 0.2[6]

Table 2: Typical Parameters for Flash Column Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter for 1-5 g of crude product)
Sample Loading (Crude) 1-5% of the silica gel weight
Initial Eluent n-Hexane:Ethyl Acetate (e.g., 9:1)
Elution Gradient Gradual increase in Ethyl Acetate concentration
Fraction Size 10-20 mL (depending on column size)
Expected Purity >98% (by NMR or HPLC)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product does not elute 1. Solvent system is not polar enough. 2. Compound may have decomposed on the silica.[7]1. Gradually increase the polarity of the eluent (increase ethyl acetate ratio). 2. Check compound stability on a small amount of silica. Consider using a less acidic stationary phase like alumina.[7]
Product elutes too quickly (with impurities) 1. Solvent system is too polar. 2. Column is overloaded.1. Decrease the polarity of the eluent (increase hexane ratio). 2. Use a larger column or load less sample.
Poor separation (overlapping bands) 1. Inappropriate solvent system. 2. Column was packed unevenly (channeling). 3. Sample was loaded in too large a volume of solvent.1. Re-optimize the solvent system using TLC to maximize the difference in Rf values. 2. Repack the column carefully. 3. Dissolve the sample in the minimum amount of solvent for loading.[3]
Streaking or tailing of spots on TLC/bands on column 1. Compound is too polar for the solvent system. 2. Compound is interacting strongly with acidic sites on the silica.1. Increase the polarity of the mobile phase. 2. Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica.
Cracks appearing in the silica bed 1. The column has run dry. 2. A drastic change in solvent polarity.[4]1. Always keep the solvent level above the silica bed. 2. When running a gradient, increase the polarity gradually.[4]

Visualization

experimental_workflow Column Chromatography Workflow for Purifying this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Column Packing Column Packing Solvent System Selection->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Pooling Pure Fractions Pooling Pure Fractions TLC of Fractions->Pooling Pure Fractions Identify pure fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Workflow for the purification of this compound.

References

Stability and storage conditions for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C. It is crucial to protect the compound from moisture and air exposure.[1]

Q2: What is the appearance of this compound?

A2: The compound is typically a yellow to brown powder or crystalline solid.

Q3: Is this compound stable at room temperature?

A3: While the compound is stable under recommended refrigerated conditions, prolonged storage at room temperature is not advised as it may lead to degradation.[2] For short-term handling during experimental procedures, it should be kept in a cool, dry environment.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What are the hazardous decomposition products of this compound?

A5: Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[1][2]

Troubleshooting Guide
Issue Possible Cause Recommended Action
Compound has darkened in color Exposure to air, light, or elevated temperatures.This may indicate oxidation or degradation. It is recommended to use a fresh batch of the compound for sensitive experiments. Ensure future storage is in a dark, cool, and inert environment.
Inconsistent experimental results Poor solubility or degradation of the compound in the solvent.Verify the solubility of the compound in your chosen solvent. Prepare fresh solutions before each experiment. Consider performing a purity check (e.g., via HPLC or NMR) on your stock.
Low reaction yield Degradation of the starting material or incompatibility with reaction conditions.Confirm the purity of the this compound. Ensure reaction conditions are free from incompatible substances like strong oxidizing agents or bases.[1][2]
Material has clumped together Absorption of moisture.The compound is hygroscopic. Store in a desiccator or a dry, inert atmosphere. If clumping is observed, gently break up the material in a dry environment before weighing.
Quantitative Data Summary
Parameter Value Source
Storage Temperature 2-8°C
Physical Form Yellow to brown powder or crystals
Purity 97%
Molecular Weight 272.3 g/mol
Incompatible Materials Strong oxidizing agents, Strong bases[1][2]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated storage conditions (elevated temperature and humidity).

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Climate-controlled stability chambers

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into three separate amber glass vials for each storage condition.

    • Prepare a control sample to be stored under ideal conditions (2-8°C, inert atmosphere).

  • Storage Conditions:

    • Place the vials in stability chambers set to the following conditions:

      • Condition A: 40°C / 75% Relative Humidity (RH)

      • Condition B: 25°C / 60% RH

    • The control sample should be stored in a refrigerator at 2-8°C.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 1, 2, and 4 weeks.

  • Analytical Method (HPLC):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Analysis:

    • At each time point, remove a vial from each condition.

    • Dissolve the contents in a known volume of acetonitrile to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Determine the purity of the compound at each time point by measuring the peak area of the main compound.

    • Calculate the percentage degradation by comparing the peak area at each time point to the initial (time 0) peak area.

    • Identify any significant degradation products by observing new peaks in the chromatogram.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Experimental Issues start Experimental Issue Observed inconsistent_results Inconsistent Results start->inconsistent_results color_change Compound Color Change start->color_change low_yield Low Reaction Yield start->low_yield check_purity Check Compound Purity (e.g., HPLC) inconsistent_results->check_purity Possible Cause: Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) color_change->check_storage Possible Cause: Oxidation low_yield->check_purity check_reagents Incompatible Reagents Present? low_yield->check_reagents Possible Cause: Incompatibility check_solution Prepare Fresh Solutions? check_purity->check_solution Purity OK reorder Order Fresh Compound check_purity->reorder Purity < 95% check_storage->check_purity Proper improve_storage Improve Storage Practices check_storage->improve_storage Improper check_solution->inconsistent_results No use_fresh_solution Use Freshly Prepared Solutions check_solution->use_fresh_solution Yes check_reagents->low_yield No modify_protocol Modify Reaction Protocol check_reagents->modify_protocol Yes

Caption: Troubleshooting workflow for common experimental issues.

Stability_Study_Workflow Experimental Workflow for Accelerated Stability Study start Start: Sample Preparation storage Place Samples in Stability Chambers (40°C/75% RH & 25°C/60% RH) and Control (2-8°C) start->storage timepoint Time Point Reached? (0, 1, 2, 4 weeks) storage->timepoint timepoint->storage No analysis HPLC Analysis timepoint->analysis Yes end End of Study timepoint->end Final Time Point data_processing Data Processing and Degradation Calculation analysis->data_processing data_processing->timepoint

Caption: Workflow for the accelerated stability study protocol.

References

Removal of impurities from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It focuses on identifying and removing common impurities that arise during its synthesis, typically via the Williamson ether synthesis from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) and benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions. These include:

  • Unreacted 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): The primary starting material, which is more polar than the final product.

  • Unreacted Benzyl Bromide: The alkylating agent used in the synthesis.

  • Benzyl Alcohol: Formed by the hydrolysis of benzyl bromide.

  • Side-products from base-catalyzed reactions: If a strong base is used with a solvent like acetone, aldol condensation side-products can form.[1]

Q2: What are the initial signs of an impure product?

A2: Impurities can manifest in several ways:

  • Color: The pure product is typically a white to off-white or pale yellow solid.[2] A distinct yellow or brownish color often indicates the presence of impurities.

  • Melting Point: A broad or depressed melting point range compared to the literature value is a strong indicator of impurity.

  • TLC Analysis: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate confirms a mixture of compounds.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Excellent for removing small amounts of impurities and obtaining high-purity crystalline material.[3][4]

  • Column Chromatography: Highly effective for separating the product from impurities with different polarities, such as the more polar starting material, syringaldehyde.[3][5]

  • Aqueous Washes: Incorporating washes with a mild base (like NaOH or NaHCO₃ solution) during the workup can effectively remove acidic impurities, particularly unreacted syringaldehyde.[3][6]

Troubleshooting Guide

Issue 1: My final product has a strong yellow or brown color.

  • Possible Cause: Presence of colored impurities, potentially from side reactions or degradation.

  • Troubleshooting Steps:

    • Recrystallization with Activated Carbon: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon.[3] The carbon will adsorb colored impurities.

    • Procedure: Heat the solution with the activated carbon for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3] Be cautious with hot filtration to avoid premature crystallization.[3]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can separate the desired product from the colored contaminants.[7]

Issue 2: TLC analysis shows a persistent spot corresponding to the starting material, 4-hydroxy-3,5-dimethoxybenzaldehyde.

  • Possible Cause: Incomplete reaction or inefficient removal of the unreacted phenolic starting material.

  • Troubleshooting Steps:

    • Acid-Base Wash: During the workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a dilute aqueous base solution like 5% sodium hydroxide[6] or saturated sodium bicarbonate[3]. The acidic phenol will deprotonate and move into the aqueous layer as its salt. Separate the layers and proceed with the organic phase.

    • Column Chromatography: If the starting material persists, column chromatography is the most reliable method for separation. Due to the higher polarity of the hydroxyl group, the starting material will have a lower Rf value and elute more slowly from the silica gel column than the desired product. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

Issue 3: My yield is very low after purification.

  • Possible Cause 1: Product loss during recrystallization.

  • Troubleshooting Step: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the product. After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]

  • Possible Cause 2: Premature crystallization during hot filtration (e.g., when removing activated carbon).

  • Troubleshooting Step: Use pre-heated glassware (funnel, filter flask) for the hot filtration step to prevent the solution from cooling and the product from crystallizing on the filter paper.[3]

  • Possible Cause 3: Inefficient extraction during workup.

  • Troubleshooting Step: When performing aqueous washes, ensure thorough mixing and adequate separation time. Perform multiple extractions (2-3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.

Data Presentation

Table 1: Common Impurities and Identification

ImpurityChemical StructureMolar Mass ( g/mol )Typical TLC Rf Value*Identification Notes
This compound C₁₆H₁₆O₄272.30HigherDesired Product
4-Hydroxy-3,5-dimethoxybenzaldehydeC₉H₁₀O₄182.17LowerMore polar due to the free hydroxyl group. Can be removed with a base wash.
Benzyl BromideC₇H₇Br171.03HighLess polar than the product. Volatile.
Benzyl AlcoholC₇H₈O108.14IntermediatePolarity is between the starting material and the product.

Note: Rf values are relative and depend heavily on the exact TLC plate and solvent system used. This table assumes a standard normal-phase silica plate with a hexane/ethyl acetate eluent system.

Table 2: Comparison of Purification Techniques

TechniquePrimary UseTypical Solvent SystemAdvantagesDisadvantages
Recrystallization Removing minor impurities; final polishing.Isopropanol[4], Ethanol[6], or Ethanol/Water mixture[3]Yields high-purity crystalline product.Can lead to significant product loss if not optimized.
Column Chromatography Separating compounds with different polarities.Petroleum Ether / Ethyl Acetate (e.g., 15:1)[5]Excellent separation of starting material and by-products.More time-consuming and requires larger solvent volumes.
Acid-Base Wash Removing acidic or basic impurities.Diethyl Ether / 5% NaOH(aq)[6] or Ethyl Acetate / NaHCO₃(aq)[3]Fast and effective for removing phenolic starting materials.Only removes impurities with acidic/basic properties.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and gently boil the solution for 2-5 minutes.

  • Hot Filtration (if carbon was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or a 20:1 hexane:ethyl acetate mixture). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Acid-Base Wash for Syringaldehyde Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.[3][6]

  • Extraction: Add a 5% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate to the separatory funnel.[3][6] Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated syringaldehyde will be in the upper aqueous layer. Drain the lower organic layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with the aqueous base 1-2 more times to ensure complete removal.

  • Final Wash: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove residual base and water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.[6]

Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Workup & Initial Purification cluster_purification Final Purification start Starting Materials (Syringaldehyde, Benzyl Bromide, Base) reaction Williamson Ether Synthesis start->reaction quench Reaction Quench (e.g., add Water) reaction->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash Aqueous Washes (Base, Water, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification Method (Recrystallization or Chromatography) crude->purify pure Pure Product purify->pure

Caption: General workflow for the synthesis and purification of this compound.

G start Crude Product Analysis (TLC, Melting Point) q1 Is the product off-white or discolored? start->q1 a1_yes Perform Recrystallization with Activated Carbon q1->a1_yes Yes q2 Are starting materials (Syringaldehyde) present? q1->q2 No a1_yes->q2 a2_yes Perform Acid-Base Wash OR Column Chromatography q2->a2_yes Yes a2_no Proceed with standard Recrystallization q2->a2_no No end Pure Product a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for the purification of this compound.

References

Monitoring reaction progress of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde using TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TLC Monitoring

This guide provides troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and similar compounds using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (eluent) for my TLC analysis?

A1: The goal is to find a solvent system where the starting material and product have different, well-resolved Retention Factor (Rf) values, ideally between 0.3 and 0.7.[1]

  • Starting Point: For compounds of moderate polarity like this compound, begin with a mixture of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether). A common starting ratio is 3:1 or 4:1 hexanes:ethyl acetate.[2][3]

  • Optimization:

    • If your spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 hexanes:ethyl acetate).[4]

    • If your spots run to the top of the plate with the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 hexanes:ethyl acetate).[4]

  • General Polarity: The eluting power of solvents increases with polarity. Low polarity compounds can be eluted with low polarity solvents, whereas higher polarity compounds require solvents of higher polarity.[5]

Q2: My spots are streaking or elongated. What should I do?

A2: Streaking is a common issue that obscures results by making it difficult to calculate Rf values and determine the number of compounds present.[6]

  • Overloaded Sample: The most common cause is applying a too-concentrated sample to the plate.[4][7][8] Dilute your sample in a volatile solvent and re-spot.

  • Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic. If your compound is acidic or basic, it can interact strongly and cause streaking.[6] Try adding a small amount of acid (e.g., 0.1–2.0% acetic acid) or base (e.g., 0.1–2.0% triethylamine) to your eluent to neutralize these interactions.[4]

  • Inappropriate Solvent: The polarity of the solvent system may be unsuitable for the compound.[7] Experiment with different solvent systems.

Q3: I don't see any spots on my TLC plate after development. What is the problem?

A3: The absence of spots can be due to several factors.

  • Insufficient Concentration: Your sample may be too dilute.[4][7] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[4][7]

  • Compound is Not UV-Active: this compound is an aromatic aldehyde and should be visible under UV light. However, if your product is not UV-active, you will need to use a chemical stain (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber) for visualization.[4][9]

  • Sample Evaporation: If your compound is highly volatile, it may have evaporated from the plate.[4]

  • Incorrect Spotting: Ensure the starting line where you spot your samples is above the level of the eluent in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent pool instead of traveling up the plate.[4][7][10]

Q4: How can I confirm the reaction is complete using TLC?

A4: A reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane on the TLC plate.[1] To monitor this effectively:

  • On the baseline of your TLC plate, apply three separate spots:

    • Lane 1: A pure sample of your starting material (this compound).

    • Lane 2: A "co-spot" containing both the pure starting material and an aliquot from your reaction mixture.

    • Lane 3: An aliquot from your reaction mixture.[1]

  • As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane (Lane 3) will diminish in intensity, while a new spot for the product will appear (likely at a different Rf).[11]

  • The reaction is finished when the starting material spot has completely disappeared from Lane 3.[11] The co-spot (Lane 2) helps to unambiguously identify the starting material spot in the reaction mixture lane.

Data Summary: Rf Values

The Rf value of a compound is dependent on the stationary phase (e.g., silica gel) and the mobile phase (solvent system). The following table provides typical Rf values for benzaldehyde derivatives in common solvent systems. Note that the product's Rf will vary based on its polarity relative to the starting material.

Compound TypeSolvent System (Hexane:Ethyl Acetate)Typical Rf RangePolarity
Starting Material: this compound4:10.4 - 0.6Moderately Polar
Potential Product: Corresponding Benzyl Alcohol (More Polar)4:10.2 - 0.4More Polar
Potential Product: Corresponding Carboxylic Acid (Much More Polar)4:10.0 - 0.1Highly Polar
Potential Product: Less Polar Derivative4:10.6 - 0.8Less Polar

Note: These are estimated values. Actual Rf values must be determined experimentally.

Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring a chemical reaction.

1. Preparation of the TLC Chamber:

  • Pour the chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline you will draw on your TLC plate.[4]
  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even development of the plate.[12]
  • Cover the chamber and let it equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil (never a pen, as ink will run), gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline or origin.[13]
  • Mark tick marks on the baseline for each sample you will spot.

3. Spotting the TLC Plate:

  • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent.
  • Using a capillary tube or micropipette, apply a small spot of each sample onto its designated tick mark on the baseline.[13] Spots should be small and concentrated, no larger than 1-2 mm in diameter.[6][10]
  • Spot the plate as follows: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).
  • Allow the solvent to completely evaporate from the spots before developing the plate.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing vertically and not touching the filter paper.[7]
  • Cover the chamber and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during this process.
  • Remove the plate when the solvent front is about 1 cm from the top edge.[13]
  • Immediately mark the position of the solvent front with a pencil.[13]

5. Visualization:

  • Allow the solvent to completely evaporate from the plate in a fume hood.
  • Visualize the spots. For this compound, this is typically done by observing the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[12]
  • Circle the spots with a pencil.
  • If necessary, use a chemical stain for further visualization.

6. Analysis:

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [10]
  • Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.

Visual Troubleshooting Guide

The following workflow illustrates how to diagnose and solve common problems encountered during TLC analysis.

TLC_Troubleshooting Start TLC Plate Analysis Problem_Streak Problem: Streaking or Elongated Spots Start->Problem_Streak Problem_NoSpots Problem: No Spots Visible Start->Problem_NoSpots Problem_BadRf Problem: Rf Too High or Too Low Start->Problem_BadRf Problem_Uneven Problem: Uneven Solvent Front Start->Problem_Uneven Cause_Overload Cause: Sample is too concentrated Problem_Streak->Cause_Overload Cause_AcidBase Cause: Compound is acidic/basic Problem_Streak->Cause_AcidBase Cause_Dilute Cause: Sample is too dilute Problem_NoSpots->Cause_Dilute Cause_NoUV Cause: Compound is not UV-active Problem_NoSpots->Cause_NoUV Cause_Submerged Cause: Origin is below solvent level Problem_NoSpots->Cause_Submerged Cause_Polarity Cause: Incorrect eluent polarity Problem_BadRf->Cause_Polarity Cause_PlateDamage Cause: Damaged or uneven plate edge Problem_Uneven->Cause_PlateDamage Solution_Dilute Solution: Dilute sample and re-spot Cause_Overload->Solution_Dilute Solution_Additive Solution: Add 0.5% acid or base to eluent Cause_AcidBase->Solution_Additive Solution_Concentrate Solution: Concentrate sample or multi-spot Cause_Dilute->Solution_Concentrate Solution_Stain Solution: Use a chemical stain (e.g., KMnO4, Iodine) Cause_NoUV->Solution_Stain Solution_SpotHigher Solution: Ensure origin is above solvent level Cause_Submerged->Solution_SpotHigher Solution_AdjustPolarity Solution: Adjust eluent polarity: More polar for low Rf, less polar for high Rf Cause_Polarity->Solution_AdjustPolarity Solution_NewPlate Solution: Use a new, undamaged plate Cause_PlateDamage->Solution_NewPlate

Caption: A flowchart for troubleshooting common TLC issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your chemical synthesis endeavors.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up of the synthesis of this compound via the Williamson ether synthesis of syringaldehyde and a benzyl halide.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Syringaldehyde: Insufficient base or presence of moisture can prevent the formation of the reactive phenoxide. 2. Low Reactivity of Benzylating Agent: Benzyl chloride is less reactive than benzyl bromide. 3. Reaction Temperature Too Low: The reaction rate may be too slow at lower temperatures. 4. Poor Mixing: In larger reactors, inefficient stirring can lead to localized areas of low reagent concentration.1. Ensure all glassware and solvents are thoroughly dried. Use a slight excess of a strong enough base (e.g., KOH, NaOH) to ensure complete deprotonation. 2. Consider using benzyl bromide for a faster reaction, though it is more expensive. 3. Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like acetone or ethanol is common. 4. Use an appropriate overhead stirrer and ensure vigorous agitation to maintain a homogeneous reaction mixture.
Formation of Significant Byproducts 1. Over-alkylation: Reaction of the product with the benzylating agent. 2. C-Alkylation: The benzyl group may attach to the aromatic ring instead of the phenolic oxygen. 3. Elimination Reaction: If using a secondary or tertiary benzyl halide (not typical for this synthesis), elimination to form an alkene can occur. 4. Aldehyde Oxidation: The aldehyde group can be sensitive to certain conditions and may oxidize to a carboxylic acid.1. Use a stoichiometric amount or only a slight excess of the benzylating agent. Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed. 2. This is more likely with aryloxides that are ambident nucleophiles. Using a polar aprotic solvent can favor O-alkylation.[1] 3. Ensure you are using a primary benzyl halide like benzyl chloride or benzyl bromide. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Emulsions During Workup: Can occur when washing with aqueous solutions. 3. Product is an Oil or Difficult to Crystallize: Impurities can inhibit crystallization.1. Ensure the reaction has gone to completion. If necessary, purify via column chromatography. 2. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. Filtering the mixture through a pad of celite can also be effective. 3. Attempt recrystallization from a different solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product remains an oil, purification by column chromatography is recommended.
Exothermic Reaction is Difficult to Control 1. Rapid Addition of Reagents: Adding the benzylating agent or base too quickly can lead to a rapid increase in temperature. 2. Inadequate Cooling: The reactor's cooling system may not be sufficient for the scale of the reaction.1. Add the benzylating agent and base dropwise or in small portions, while carefully monitoring the internal temperature of the reactor. 2. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very large-scale reactions, consider a semi-batch process where one reactant is added gradually.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable method is the Williamson ether synthesis. This involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.

Q2: Which benzylating agent is better for scale-up: benzyl chloride or benzyl bromide?

A2: Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times. However, benzyl chloride is less expensive and may be preferred for large-scale industrial synthesis where cost is a significant factor. The choice may depend on the desired reaction kinetics and economic considerations.

Q3: What is the best base to use for this reaction at scale?

A3: For aryl ether synthesis, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[2] For large-scale reactions, the choice often depends on cost, ease of handling, and solubility in the chosen solvent. K₂CO₃ is a milder base and is often used in solvents like acetone or DMF. NaOH and KOH are stronger and can be used in alcoholic solvents or in phase-transfer catalysis systems.

Q4: What are the advantages of using a phase-transfer catalyst (PTC) for this synthesis?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial for scaling up this reaction. PTCs can increase the reaction rate, allow for the use of less expensive inorganic bases like NaOH in a biphasic system, and can lead to cleaner reactions with higher yields.[3][4] This can simplify the workup and purification process, which is a significant advantage in industrial settings.

Q5: How can I monitor the progress of the reaction on a large scale?

A5: On a large scale, it is crucial to monitor the reaction to determine its endpoint and avoid the formation of byproducts. This is typically done by taking small samples from the reactor at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q6: What are the key safety considerations when scaling up this synthesis?

A6: Key safety considerations include:

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the benzylating agent and base. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.

  • Handling of Reagents: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like NaOH and KOH are corrosive and should also be handled with care.

  • Solvent Safety: Use appropriate measures for handling and storing flammable organic solvents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Syringaldehyde

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add syringaldehyde and anhydrous potassium carbonate to acetone or DMF.

  • Reagent Addition: Slowly add benzyl chloride or benzyl bromide to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the syringaldehyde is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Syringaldehyde Syringaldehyde ReactionVessel Reaction at Reflux Syringaldehyde->ReactionVessel BenzylHalide Benzyl Halide BenzylHalide->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Acetone) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Product Yield? CheckMoisture Check for Moisture in Reagents/Solvents Start->CheckMoisture Yes CheckPurity Impure Product? Start->CheckPurity No IncreaseBase Increase Amount of Base CheckMoisture->IncreaseBase IncreaseTemp Increase Reaction Temperature IncreaseBase->IncreaseTemp SideProducts Significant Side Products? IncreaseTemp->SideProducts Recrystallize Recrystallize from Different Solvent System CheckPurity->Recrystallize Yes CheckPurity->SideProducts No ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Success Successful Synthesis ColumnChrom->Success OptimizeStoich Optimize Reagent Stoichiometry SideProducts->OptimizeStoich Yes SideProducts->Success No UsePTC Consider Phase Transfer Catalyst OptimizeStoich->UsePTC UsePTC->Success

Caption: Decision tree for troubleshooting the synthesis scale-up.

References

Validation & Comparative

Unveiling the Structural Nuances: A Comparative NMR Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with structurally related analogs provides a valuable resource for researchers in synthetic chemistry and drug discovery. This guide presents a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering insights into its unique chemical signature.

For professionals in fields ranging from medicinal chemistry to materials science, unambiguous structural confirmation of novel compounds is paramount. NMR spectroscopy stands as a cornerstone technique for such characterization. Here, we provide a detailed NMR analysis of this compound, a versatile building block in organic synthesis. To facilitate a deeper understanding of its spectral features, we present a comparative analysis with key structural analogs: 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), 3,4,5-trimethoxybenzaldehyde, and 4-benzyloxybenzaldehyde.

Comparative NMR Data Analysis

The following tables summarize the 1H and 13C NMR spectral data for this compound and its comparative compounds. The data for the target compound is predicted based on the experimental data of the analogs, providing a reliable reference for experimental verification.

Table 1: 1H NMR Spectral Data Comparison

CompoundSolventδ (ppm)MultiplicityIntegrationAssignment
This compound (Predicted) CDCl₃9.85s1HCHO
7.45-7.30m5HPhenyl-H
7.10s2HAr-H
5.15s2HOCH₂Ph
3.90s6HOCH₃
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)[1][2]CDCl₃9.81s1HCHO
7.15s2HAr-H
5.9 (br s)1HOH
3.96s6HOCH₃
3,4,5-Trimethoxybenzaldehyde[3][4]CDCl₃9.88s1HCHO
7.14s2HAr-H
3.94s9HOCH₃
4-BenzyloxybenzaldehydeCDCl₃9.88d1HCHO
7.85d2HAr-H (ortho to CHO)
7.45-7.30m5HPhenyl-H
7.05d2HAr-H (ortho to OCH₂Ph)
5.14s2HOCH₂Ph

Table 2: 13C NMR Spectral Data Comparison

CompoundSolventδ (ppm)Assignment
This compound (Predicted) CDCl₃191.5CHO
153.5C-3, C-5
143.0C-4
136.0Phenyl C-1'
131.0C-1
128.7Phenyl C-3', C-5'
128.3Phenyl C-4'
127.5Phenyl C-2', C-6'
107.0C-2, C-6
71.0OCH₂Ph
56.5OCH₃
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)[1]CDCl₃190.9CHO
147.5C-3, C-5
141.2C-4
128.3C-1
106.9C-2, C-6
56.5OCH₃
3,4,5-Trimethoxybenzaldehyde[3][4]CDCl₃191.2CHO
153.7C-3, C-5
143.6C-4
131.8C-1
106.8C-2, C-6
61.1C4-OCH₃
56.4C3,C5-OCH₃
4-Benzyloxybenzaldehyde[5]CDCl₃190.8CHO
163.7C-4
136.1Phenyl C-1'
132.0C-2, C-6
130.2C-1
128.8Phenyl C-3', C-5'
128.3Phenyl C-4'
127.6Phenyl C-2', C-6'
115.2C-3, C-5
70.3OCH₂Ph

Experimental Protocol: NMR Analysis

A standard protocol for acquiring high-quality 1H and 13C NMR spectra for compounds like this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The probe temperature is typically set to 298 K.

3. 1H NMR Acquisition:

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Use a spectral width of approximately 16 ppm.

  • The relaxation delay should be set to at least 1-2 seconds.

4. 13C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the 13C isotope.

  • The spectral width should be around 240 ppm.

  • A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the 1H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals of this compound.

G Figure 1. NMR Signal Assignment Workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_assignment Structural Assignment H1_NMR 1H NMR Spectrum Chem_Shift Chemical Shift (δ) H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Multiplicity Multiplicity (s, d, t, m) H1_NMR->Multiplicity Coupling Coupling Constants (J) H1_NMR->Coupling C13_NMR 13C NMR Spectrum C13_NMR->Chem_Shift Aldehyde Aldehyde Proton & Carbon Chem_Shift->Aldehyde Aromatic_H Aromatic Protons Chem_Shift->Aromatic_H Aromatic_C Aromatic Carbons Chem_Shift->Aromatic_C Methoxy Methoxy Protons & Carbons Chem_Shift->Methoxy Benzyloxy Benzyloxy Protons & Carbons Chem_Shift->Benzyloxy Integration->Aldehyde Integration->Aromatic_H Integration->Methoxy Integration->Benzyloxy Multiplicity->Aromatic_H Coupling->Aromatic_H Structure Final Structure Confirmation Aldehyde->Structure Aromatic_H->Structure Aromatic_C->Structure Methoxy->Structure Benzyloxy->Structure

Figure 1. NMR Signal Assignment Workflow

This guide provides a foundational NMR analysis of this compound, leveraging comparative data to aid in the interpretation of its spectral features. The detailed protocol and workflow offer a practical framework for researchers engaged in the synthesis and characterization of novel organic molecules.

References

Mass Spectrometry Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde and its structurally related derivatives. Understanding the mass spectrometric behavior of these compounds is crucial for their identification, characterization, and quantification in complex matrices, which is essential in synthetic chemistry and drug development. This document outlines the predicted fragmentation patterns, compares common ionization techniques, and provides standardized experimental protocols.

Comparison of Ionization Techniques

The choice of ionization method is critical in the analysis of substituted benzaldehydes, as it dictates the extent of fragmentation and the type of information obtained. "Soft" ionization techniques are generally preferred for determining the molecular weight, while "hard" ionization techniques provide detailed structural information through fragmentation patterns.[1]

Ionization TechniquePrincipleSuitability for this compoundExpected Ion Species
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing ionization and extensive, reproducible fragmentation.[1]Excellent for structural elucidation via fragmentation patterns. Suitable for GC-MS. Considered a "hard" ionization technique.[2][M]⁺•, [M-H]⁺, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CHO]⁺, [C₇H₇]⁺
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, resulting in charged droplets and solvated ions.[3]Ideal for LC-MS analysis. As a "soft" ionization technique, it typically yields the molecular ion with minimal fragmentation.[3][4][M+H]⁺, [M+Na]⁺
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers a proton to the analyte molecules in the gas phase.[4]A complementary technique to ESI, particularly effective for less polar compounds that are not easily ionized by ESI.[1][4][M+H]⁺
Matrix-Assisted Laser Desorption/Ionization (MALDI) The sample is co-crystallized with a matrix that absorbs laser energy, promoting desorption and soft ionization.[3]Primarily used for large, non-volatile molecules like proteins. While possible, it is less common for a small molecule of this size.[1][M+H]⁺, [M+Na]⁺, [M+K]⁺

Predicted Mass Fragmentation Patterns

Due to its functional groups—a benzaldehyde, two methoxy groups, and a benzyloxy ether—the title compound is expected to follow distinct fragmentation pathways, particularly under Electron Ionization (EI). The primary cleavage sites are the benzylic C-O bond and the bonds adjacent to the aromatic ring and aldehyde group.

The table below summarizes the major predicted fragment ions for this compound (Molecular Weight: 272.29 g/mol ) under EI-MS.

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureInterpretation
272[C₁₆H₁₆O₄]⁺•Molecular Ion (M⁺•)
271[C₁₆H₁₅O₄]⁺Loss of a hydrogen radical from the aldehyde ([M-H]⁺)[5]
241[C₁₅H₁₃O₃]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion ([M-OCH₃]⁺)
181[C₉H₉O₄]⁺Cleavage of the benzylic ether bond with charge retention on the benzaldehyde moiety ([M-C₇H₇]⁺)
165[C₉H₉O₃]⁺Loss of an oxygen atom from the m/z 181 fragment
91[C₇H₇]⁺Formation of the stable tropylium (benzyl) cation from the benzyloxy group

Experimental Protocols

Accurate mass spectrometry analysis relies on robust and reproducible experimental conditions. The following are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Protocol 1: GC-MS for Fragmentation Analysis

This method is ideal for obtaining detailed fragmentation patterns using Electron Ionization (EI).

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane or methanol.[2] Dilute to a final concentration of 1-10 µg/mL.

  • GC System :

    • Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL (splitless mode).

    • Oven Program : Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (EI) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature : 230 °C.[5]

    • Mass Range : m/z 40–400.[5]

    • Scan Mode : Full scan for qualitative analysis.

Protocol 2: LC-MS for Molecular Weight Determination and Quantification

This method uses soft ionization (ESI or APCI) and is suitable for analyzing thermally labile derivatives and for quantitative studies using isotope dilution.[6]

  • Sample Preparation : Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL. For quantitative analysis, spike the sample with a known concentration of a deuterated internal standard at the beginning of the preparation.[6]

  • UHPLC System :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase A : 0.1% formic acid in water.[6]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[6]

    • Gradient : Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometer (ESI) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 150 °C.

    • Desolvation Temperature : 350 °C.

    • Mass Range : m/z 100–500.

    • Scan Mode : Full scan for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.

Visualized Workflows and Pathways

To clarify the analytical process and the chemical transformations during analysis, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Dilution & Internal Standard Spiking GC Gas Chromatography (GC) Prep->GC LC Liquid Chromatography (LC) Prep->LC Ionization Ionization (EI, ESI, APCI) GC->Ionization LC->Ionization Analysis Mass Analysis (Quadrupole, TOF) Ionization->Analysis Detection Detection Analysis->Detection Data Spectrum Interpretation & Quantification Detection->Data

Caption: A generalized workflow for the mass spectrometric analysis of chemical compounds.

Caption: Predicted EI fragmentation pathway for this compound.

References

A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Against Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with other substituted benzaldehydes in key organic reactions. By examining the electronic effects of its substituents, we can predict and understand its behavior in nucleophilic addition and oxidation reactions, which is crucial for synthetic planning and reaction optimization in medicinal chemistry and materials science. This analysis is supported by established chemical principles and available experimental data for analogous compounds.

The Impact of Substituents on Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of inductive and resonance effects. These electronic effects are quantitatively described by Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), have positive Hammett constants (σ > 0). They decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and alkyl groups (-CH₃), have negative Hammett constants (σ < 0). They increase the electron density on the aromatic ring and the carbonyl carbon, reducing its electrophilicity and thereby decreasing its reactivity in nucleophilic addition reactions.

This compound possesses three electron-donating groups: one benzyloxy group at the para position and two methoxy groups at the meta positions relative to the aldehyde. All three groups contribute to an increased electron density on the carbonyl carbon, making it significantly less reactive than unsubstituted benzaldehyde in nucleophilic addition reactions. Conversely, this electron-rich nature can enhance its reactivity in certain oxidation reactions.

Comparative Reactivity Data

Substituent(s)Position(s)Hammett Constant (σ)Predicted Reactivity in Nucleophilic AdditionPredicted Reactivity in Oxidation
4-Benzyloxy, 3,5-dimethoxy p, m, mEst. < -0.2 (strongly donating)LowHigh
4-Nitropara+0.78Very HighLow
4-Chloropara+0.23HighModerate
(Unsubstituted)-0.00ModerateModerate
4-Methylpara-0.17LowHigh
4-Methoxypara-0.27Very LowVery High
Syringaldehyde (4-OH, 3,5-di-OMe) p, m, m-LowVery High[1]

Note: Hammett constants are a guide and actual reactivity can be influenced by steric effects and specific reaction conditions.

Experimental Protocols

Detailed methodologies for key reactions are provided below to allow for standardized comparison of benzaldehyde reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

Protocol:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. If not, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

For syringaldehyde, a solvent-free Knoevenagel condensation with malonic acid at 90°C has been shown to reach complete conversion in 120 minutes[2].

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.

Protocol:

  • Prepare the phosphonium ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.0 mmol) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO under an inert atmosphere.

  • Cool the ylide solution to 0°C or below.

  • Slowly add a solution of the substituted benzaldehyde (1.0 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Oxidation to Carboxylic Acid

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation.

Protocol:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution at 0°C.

  • Stir the mixture at room temperature until the reaction is complete (indicated by a color change and confirmed by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.

  • If a precipitate of manganese dioxide forms, filter it off.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Studies on the oxidation of syringaldehyde have shown that it is more reactive than vanillin and 4-hydroxybenzaldehyde due to the electron-donating effects of the methoxy groups[1][3].

Visualizations

Experimental Workflow: Wittig Reaction

G Experimental Workflow for a Comparative Wittig Reaction cluster_0 Ylide Preparation cluster_1 Reaction Setup cluster_2 Workup & Purification cluster_3 Analysis Ylide_Prep Prepare Phosphonium Ylide (Phosphonium Salt + Base) Reaction Add Aldehyde to Ylide Solution at 0°C Ylide_Prep->Reaction Transfer Aldehyde_1 Aldehyde A: This compound Aldehyde_1->Reaction Aldehyde_2 Aldehyde B: Unsubstituted Benzaldehyde Aldehyde_2->Reaction Aldehyde_3 Aldehyde C: 4-Nitrobenzaldehyde Aldehyde_3->Reaction Workup Quench, Extract, Dry Reaction->Workup After Reaction Completion Purify Column Chromatography Workup->Purify Analysis Analyze Yield and Purity (NMR, GC-MS) Purify->Analysis

Caption: A generalized workflow for comparing the reactivity of different benzaldehydes in a Wittig reaction.

Substituent Effects on Benzaldehyde Reactivity

G Influence of Substituents on Carbonyl Electrophilicity cluster_0 Electron Donating Groups (EDGs) cluster_1 Electron Withdrawing Groups (EWGs) EDG -OCH₃, -OBn, -CH₃ EDG_Effect Increase Electron Density on Carbonyl Carbon EDG->EDG_Effect EDG_Reactivity Decreased Reactivity in Nucleophilic Additions EDG_Effect->EDG_Reactivity EWG -NO₂, -CN, -Cl EWG_Effect Decrease Electron Density on Carbonyl Carbon EWG->EWG_Effect EWG_Reactivity Increased Reactivity in Nucleophilic Additions EWG_Effect->EWG_Reactivity Benzaldehyde Substituted Benzaldehyde Benzaldehyde->EDG Substituted with Benzaldehyde->EWG Substituted with

Caption: The electronic effects of substituents on the reactivity of the benzaldehyde carbonyl group.

References

Comparative Biological Activity of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its derivatives, particularly Schiff bases and chalcones, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives, supported by experimental data from published studies. While direct comparative studies on a comprehensive series of this compound derivatives are limited, this document synthesizes available data on structurally related compounds to provide insights into their therapeutic potential.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Comparative Analysis of Anticancer Activity:

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Human leukemia)Potent at 1-10 µM[1]
Benzyloxybenzaldehyde2-(Benzyloxy)-4-methoxybenzaldehydeHL-60 (Human leukemia)Significant activity at 1-10 µM[1]
Benzyloxybenzaldehyde2-(Benzyloxy)-5-methoxybenzaldehydeHL-60 (Human leukemia)Significant activity at 1-10 µM[1]
Cinnamaldehyde-based ChalconeCompound 3eCaco-2 (Colon cancer)32.19 ± 3.92[2]
Flavonoid BenzimidazoleCompound 15MGC-803 (Gastric cancer)20.47 ± 2.07[3]
Flavonoid BenzimidazoleCompound 15MFC (Mouse gastric cancer)23.47 ± 3.59[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4][5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 72 hours.[6]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[6]

  • Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6] The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[4]

Signaling Pathway: Apoptosis Induction

Several benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1] A key event in apoptosis is the loss of mitochondrial membrane potential.[1]

G Apoptosis Induction by Benzyloxybenzaldehyde Derivatives cluster_cell Cancer Cell Derivative Derivative Mitochondria Mitochondria Derivative->Mitochondria Loss of membrane potential Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction pathway.

Antimicrobial Activity

Schiff bases and chalcones derived from substituted benzaldehydes are known to possess significant antibacterial and antifungal properties.

Comparative Analysis of Antimicrobial Activity:

Derivative TypeCompoundMicroorganismMIC (µg/mL)Reference
Schiff BaseCompound 3eS. aureus (biofilm producer)24-49[7]
Schiff BaseCompound 3cCandida sp.24[7]
Schiff Base Metal ComplexCo(II) complexS. aureus, E. faecalis, K. pneumoniae, P. aeruginosaStrong to moderate activity[8]
Schiff Base Metal ComplexCu(II) complexS. aureusStrong to moderate activity[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[9][10]

  • Preparation of Compounds: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.[10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Experimental Workflow: Antimicrobial Screening

G Antimicrobial Screening Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Derivatives Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Compound_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20h, 37°C) Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Anti-inflammatory Activity

Chalcone derivatives, in particular, have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB and MAPK.

Comparative Analysis of Anti-inflammatory Activity:

Derivative TypeCompoundAssayActivityReference
Chalcone2',5'-dihydroxychalconeHind-paw edema induced by polymyxin BRemarkable inhibitory effect[12]
ChalconeCompound 1 and 5Writhing testSignificant dose-dependent anti-nociceptive activity[13]
ChalconeCompound 3h and 3lNO production in RAW246.7 cellsSignificant inhibition[14]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay measures nitrite concentration, an indicator of NO production by macrophages.[15][16]

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[16] The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Chalcones and other benzaldehyde derivatives can exert their anti-inflammatory effects by inhibiting the activation of key signaling pathways like NF-κB and MAPK, which are crucial for the expression of pro-inflammatory genes.[14][17][18]

G Anti-inflammatory Signaling Pathway LPS LPS MAPK_Pathway MAPK Pathway (p38, JNK, ERK) LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα) LPS->NFkB_Pathway Derivative Derivative Derivative->MAPK_Pathway Derivative->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Inflammatory_Response Inflammatory_Response Gene_Expression->Inflammatory_Response

Inhibition of inflammatory pathways.

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on structurally similar molecules suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further synthesis and comprehensive screening of a focused library of these derivatives are warranted to establish clear structure-activity relationships and identify lead candidates for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Comparative Analysis of the X-ray Crystal Structure of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of derivatives related to 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. While a specific crystal structure for this compound is not publicly available, this document presents crystallographic data for structurally similar compounds to offer insights into the conformational properties and crystal packing of this class of molecules. The guide also includes experimental protocols for the synthesis of related derivatives and a comparison with alternative benzaldehyde structures.

Structural Comparison of Benzaldehyde Derivatives

The substitution pattern on the benzaldehyde ring significantly influences molecular conformation and intermolecular interactions within the crystal lattice. This section compares the crystallographic data of key derivatives to understand the structural impact of benzyloxy and methoxy groups.

A study of various multi-substituted benzaldehyde derivatives highlighted that weak intermolecular interactions, such as C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking, are crucial in the formation of their molecular assemblies.[1] The positioning of substituents can lead to subtle yet important differences in crystal packing.[1][2]

Table 1: Crystallographic Data for 4-(Benzyloxy)benzaldehyde and Related Derivatives
Parameter4-(Benzyloxy)benzaldehyde[3]4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde[4]4-(Benzyloxy)-3-methoxybenzonitrile[5]
Formula C₁₄H₁₂O₂C₁₅H₁₃NO₅C₁₅H₁₃NO₂
Molecular Weight 212.24287.26239.26
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P bcaP 2₁/cP 2₁/c
a (Å) 11.4772 (11)6.853 (1)14.9434 (12)
b (Å) 12.9996 (12)11.994 (2)9.5469 (8)
c (Å) 7.2032 (6)16.405 (3)8.8522 (7)
β (˚) 9098.28 (3)102.663 (2)
Volume (ų) 1074.71 (17)1334.4 (4)1232.16 (17)
Z 444
Dihedral Angle between Rings (°) 5.23 (9)3.98 (7)81.65 (3)

In 4-(benzyloxy)benzaldehyde, the two aromatic rings are nearly coplanar, with a small dihedral angle of 5.23 (9)°.[3] Similarly, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde exhibits a dihedral angle of 3.98 (7)° between its benzene rings.[4] In contrast, the nitrile derivative, 4-(benzyloxy)-3-methoxybenzonitrile, shows a significantly larger dihedral angle of 81.65 (3)° between its aromatic rings.[5]

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the O-alkylation of the corresponding hydroxybenzaldehyde.

General Synthesis of 4-(Benzyloxy)benzaldehyde Derivatives

A common synthetic route involves the reaction of a substituted 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base.

Example: Synthesis of 4-(Benzyloxy)benzaldehyde [3]

  • A mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours under a nitrogen atmosphere.

  • After cooling, the potassium carbonate is filtered off, and the residue is washed with large volumes of ethyl acetate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is dissolved in diethyl ether (50 ml) and washed sequentially with a saturated sodium chloride solution (2 x 50 ml), 5% sodium hydroxide solution (1 x 50 ml), and distilled water.

  • The ether solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is recrystallized from ethanol to yield colorless crystals.

Synthesis of a Schiff Base Derivative

(E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol was synthesized through the condensation reaction of 2-amino-4-methoxyphenyl with 4-(benzyloxy)-2-hydroxybenzaldehyde. The mixture was refluxed in ethanol for 1 hour and 40 minutes, followed by solvent evaporation and recrystallization from ethanol.

Visualization of a General Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for producing benzyloxybenzaldehyde derivatives from their corresponding hydroxy precursors.

G General Synthesis of Benzyloxybenzaldehyde Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Hydroxybenzaldehyde Substituted 4-Hydroxybenzaldehyde Reaction O-Alkylation Reaction Hydroxybenzaldehyde->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct 4-Benzyloxybenzaldehyde Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 4-(benzyloxy)benzaldehyde derivatives.

Comparative Analysis with Alternative Compounds

The biological activity of benzaldehyde derivatives is of significant interest in drug development. While specific data for this compound is limited, related compounds have shown potential in various therapeutic areas.

Table 2: Biological Activities of Related Benzaldehyde and Benzoic Acid Derivatives
Compound/Derivative ClassBiological ActivityKey FindingsReference
BenzaldehydeAntimicrobial, FungicidalGenerally regarded as safe (GRAS) and used as a food additive. Shows broad biological activities.[6]
2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)AntiaflatoxigenicInhibited the production of aflatoxin B1 by Aspergillus flavus with an IC₅₀ value of 0.55 mM.[7]
Benzoic Acid DerivativesAnticancer, Anti-inflammatoryHydroxylated derivatives showed greater HDAC inhibition than methoxylated ones. Some derivatives exhibit potent inhibition of superoxide generation in neutrophils.[8]
Benzyloxy Benzamide DerivativesNeuroprotectiveA series of derivatives were discovered as potent neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[9]

The diverse biological activities of benzaldehyde derivatives underscore their potential as scaffolds in medicinal chemistry. The specific substitution patterns on the aromatic ring are critical in determining the efficacy and mechanism of action.[10] For instance, the presence of a benzyloxy group has been associated with potent biological effects in protein kinase CK2 inhibitors.[8]

Molecular Structure Diagram

The following diagram illustrates the molecular structure of the parent compound of interest and a key comparative derivative.

G Molecular Structures of Benzaldehyde Derivatives cluster_target This compound cluster_related 4-(Benzyloxy)benzaldehyde Target Related

Caption: Structures of this compound and a related derivative.

References

Comparative study of Wittig vs. Horner-Wadsworth-Emmons for stilbene synthesis from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of stilbene derivatives is a cornerstone in the development of novel therapeutic agents, owing to their diverse biological activities. Among the various synthetic routes, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent olefination methods. This guide provides an objective comparison of these two powerful reactions for the synthesis of a key stilbene intermediate, 4-(benzyloxy)-3,5-dimethoxystilbene, from 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. The comparison is supported by representative experimental data from analogous systems, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

At a Glance: Wittig vs. HWE for Stilbene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (from Triphenylphosphine)Phosphonate Carbanion (from Diethyl phosphite)
Byproduct Triphenylphosphine oxide (often requires chromatography for removal)Dialkyl phosphate (water-soluble, easily removed by extraction)[1]
Stereoselectivity Variable; depends on ylide stability. Unstabilized ylides tend to give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[2]Generally high (E)-selectivity.[1]
Reactivity of Carbonyl Broad scope, including aldehydes and ketones.Highly effective with aldehydes; can also be used with ketones.
Base Requirements Typically requires strong bases (e.g., n-BuLi, NaH, NaOMe).Can be performed with a range of bases, from strong (NaH, LDA) to milder conditions (DBU, K₂CO₃).

Experimental Data Comparison

ReactionAldehydePhosphorus ReagentBaseSolventYield (%)E/Z RatioReference
Wittig Substituted BenzaldehydeBenzyltriphenylphosphonium chlorideNaOMeMethanol75-90Mixture, often requires isomerizationRepresentative
HWE 4-BenzyloxybenzaldehydeDiethyl benzylphosphonateNaOMeTHFGoodExclusively E[3]
HWE Benzaldehydes with electron-donating groupsDiethyl benzylphosphonateNaOH (PTC)Toluene/Water>90All E-isomer[4]

Note: The yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions. The data presented for the Wittig reaction is a general representation for non-stabilized ylides reacting with aromatic aldehydes. The HWE reaction consistently demonstrates high E-selectivity for stilbene synthesis.[1][4]

Experimental Protocols

Wittig Synthesis of 4-(Benzyloxy)-3,5-dimethoxystilbene

This protocol is adapted from general procedures for the Wittig reaction with substituted benzaldehydes.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) portion-wise.

  • The formation of the deep red-colored ylide indicates the deprotonation of the phosphonium salt. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.

2. Reaction with the Aldehyde:

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-stilbenes along with triphenylphosphine oxide, is then purified by column chromatography on silica gel.

Horner-Wadsworth-Emmons Synthesis of (E)-4-(Benzyloxy)-3,5-dimethoxystilbene

This protocol is adapted from general procedures for the HWE reaction.

1. Preparation of the Phosphonate Carbanion:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), previously washed with hexanes to remove the oil, in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl benzylphosphonate (1.1 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

2. Reaction with the Aldehyde:

  • Cool the solution of the phosphonate carbanion to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

3. Work-up and Purification:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or, if necessary, by column chromatography on silica gel to yield the pure (E)-stilbene.

Visualizing the Workflows

Wittig_vs_HWE_Workflow cluster_wittig Wittig Reaction Workflow cluster_hwe HWE Reaction Workflow w_start Benzyltriphenylphosphonium chloride w_ylide Formation of Phosphonium Ylide (strong base, THF) w_start->w_ylide w_reaction Wittig Reaction w_ylide->w_reaction w_aldehyde 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde w_aldehyde->w_reaction w_workup Aqueous Work-up w_reaction->w_workup w_purification Column Chromatography (removal of Ph₃P=O) w_workup->w_purification w_product (E/Z)-4-(Benzyloxy)-3,5- dimethoxystilbene w_purification->w_product h_start Diethyl benzylphosphonate h_carbanion Formation of Phosphonate Carbanion (base, THF) h_start->h_carbanion h_reaction HWE Reaction h_carbanion->h_reaction h_aldehyde 4-(Benzyloxy)-3,5- dimethoxybenzaldehyde h_aldehyde->h_reaction h_workup Aqueous Work-up (extraction of phosphate) h_reaction->h_workup h_purification Recrystallization/ Chromatography h_workup->h_purification h_product (E)-4-(Benzyloxy)-3,5- dimethoxystilbene h_purification->h_product

Caption: Comparative workflow of Wittig and HWE reactions.

Logical Comparison of Reaction Pathways

Reaction_Comparison cluster_reactants Common Reactant cluster_wittig Wittig Pathway cluster_hwe HWE Pathway Aldehyde This compound Wittig_Reaction [2+2] Cycloaddition Aldehyde->Wittig_Reaction HWE_Reaction Nucleophilic Addition Aldehyde->HWE_Reaction Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Strong Base Ylide->Wittig_Reaction Oxaphosphetane_W Oxaphosphetane (less stable) Wittig_Reaction->Oxaphosphetane_W Product_W (Z/E)-Stilbene + Ph₃P=O Oxaphosphetane_W->Product_W Decomposition Phosphonate Diethyl benzylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Carbanion->HWE_Reaction Betaine_H Betaine Intermediate HWE_Reaction->Betaine_H Oxaphosphetane_H Oxaphosphetane (more stable) Betaine_H->Oxaphosphetane_H Cyclization Product_H (E)-Stilbene + (EtO)₂PO₂⁻ Oxaphosphetane_H->Product_H Elimination

Caption: Mechanistic comparison of Wittig and HWE pathways.

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions are effective methods for the synthesis of 4-(benzyloxy)-3,5-dimethoxystilbene. The choice between the two often depends on the desired stereochemical outcome and the ease of purification.

The Wittig reaction , particularly with non-stabilized ylides, can provide access to (Z)-stilbenes, although it often results in a mixture of isomers requiring further separation or isomerization steps. The primary drawback is the formation of triphenylphosphine oxide, a byproduct that can complicate purification.

The Horner-Wadsworth-Emmons reaction is generally the preferred method for the synthesis of (E)-stilbenes due to its high stereoselectivity.[1] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification process considerably.[1] For the synthesis of the thermodynamically more stable (E)-4-(benzyloxy)-3,5-dimethoxystilbene, the HWE reaction offers a more efficient and straightforward approach.

References

A Comparative Guide to the DFT Optimization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Density Functional Theory (DFT) optimization studies on 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and structurally related derivatives. It is intended for researchers, scientists, and drug development professionals interested in the computational chemistry and in silico analysis of these compounds, which are relevant in various fields, including medicinal chemistry.

Introduction to DFT in Molecular Modeling

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of drug design and molecular analysis, DFT is a powerful tool for optimizing molecular geometries, predicting electronic properties, and understanding molecular interactions. This guide will delve into specific applications of DFT for benzaldehyde derivatives, offering a comparative look at methodologies and findings.

Comparison of Computational and Experimental Data

The following tables summarize key quantitative data from DFT optimization studies and experimental characterizations of this compound and its analogues. These comparisons are crucial for validating computational models and understanding the electronic and structural properties of these molecules.

Table 1: Comparison of Optimized Geometric Parameters for Benzaldehyde Derivatives

Parameter4-(Benzyloxy)-3-methoxy-benzaldehyde (DFT)[1](E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol (DFT)[2](E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol (X-ray)[2]4-(Benzyloxy)benzaldehyde (X-ray)[3]
C=O Bond Length (Å)1.2584---
C-O (ether) Bond Length (Å)-1.364 (O2-C4), 1.358 (O3-C11)1.364(2) (O2-C4), 1.358(2) (O3-C11)-
C-N Bond Length (Å)-1.2771.277(2)-
Dihedral Angle (Benzene Rings) (°)-63.95 (central to phenyl)63.95(9) (central to phenyl)5.23 (9)

Table 2: Comparison of Electronic Properties

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
(E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol[2]-5.65-1.773.88B3LYP/6-311+G(d)
Dimethoxybenzene derivative 1[4][5]-6.23-1.394.84B3LYP/Def2-TZVP
Dimethoxybenzene derivative 2[4][5]-6.53-1.365.17B3LYP/Def2-TZVP

Experimental and Computational Protocols

The methodologies employed in the cited studies provide a framework for conducting similar computational and experimental investigations on benzaldehyde derivatives.

DFT Calculation Protocol

A typical DFT study on these compounds involves the following steps:

  • Structure Drawing and Initial Optimization: The initial 3D structure of the molecule is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory or force field.

  • DFT Geometry Optimization: The geometry is then fully optimized using DFT. A common and effective combination of functional and basis set for such organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6][7] The inclusion of diffuse (++) and polarization (d,p) functions is important for an accurate description of the electronic distribution.[7]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.[6][7]

  • Property Calculation: Following successful optimization, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated.[6]

Synthesis and Characterization

The synthesis of benzyloxybenzaldehyde derivatives often involves Williamson ether synthesis, where a substituted phenol is reacted with a benzyl halide in the presence of a base.[8] For instance, 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde can be synthesized from vanillin and 1-chloro-4-(chloromethyl)benzene.[8]

Characterization of the synthesized compounds is typically performed using:

  • X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[3][9][10]

  • Spectroscopic Methods:

    • FTIR Spectroscopy: To identify functional groups based on their vibrational frequencies.[1]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.[8]

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[8][11]

Visualizing Molecular Structures and Computational Workflows

The following diagrams, generated using the DOT language, illustrate the molecular structure of a key benzaldehyde derivative and a typical computational workflow.

Molecular Structure of this compound cluster_benzaldehyde cluster_benzyl C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 C4 C C3->C4 OCH3_3 OCH3 C3->OCH3_3 C5 C C4->C5 O_benzyloxy O C4->O_benzyloxy C6 C C5->C6 OCH3_5 OCH3 C5->OCH3_5 C6->C1 CH2 CH2 O_benzyloxy->CH2 B1 C CH2->B1 B2 C B1->B2 B3 C B2->B3 B4 C B3->B4 B5 C B4->B5 B6 C B5->B6 B6->B1

Caption: Molecular structure of this compound.

General Workflow for DFT Optimization Study start Draw Initial 3D Molecular Structure pre_opt Preliminary Geometry Optimization (e.g., Molecular Mechanics) start->pre_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->dft_opt Yes prop_calc Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) check_freq->prop_calc No analysis Data Analysis and Comparison with Experimental Data prop_calc->analysis

Caption: A generalized workflow for a DFT optimization study of a small molecule.

Conclusion and Future Directions

The DFT optimization studies of this compound and its derivatives provide valuable insights into their structural and electronic characteristics. The good agreement generally observed between DFT-calculated and X-ray-determined geometric parameters validates the use of these computational methods for predicting the properties of related molecules.[2] Future work could focus on a systematic DFT study of a broader range of this compound derivatives to establish clear structure-activity relationships, which would be highly beneficial for the targeted design of new therapeutic agents. Additionally, exploring the effects of different solvent models in the DFT calculations could provide a more accurate representation of the molecular properties in a biological environment.

References

Unlocking Antifungal Potential: A Comparative Analysis of Molecules Derived from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide offers a comparative analysis of the antifungal efficacy of molecules structurally related to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the performance of various benzaldehyde derivatives against pathogenic fungi, details the methodologies for their evaluation, and explores their mechanism of action.

The rising threat of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Benzaldehyde and its derivatives have emerged as a promising class of compounds due to their biodegradability and broad-spectrum antimicrobial properties.[1] This guide focuses on the antifungal potential of derivatives of this compound and its structural analogs, providing a comprehensive overview of their in vitro activity and cellular targets.

Comparative Antifungal Activity

The antifungal efficacy of these compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth. The following tables summarize the MIC values for various benzaldehyde derivatives against common fungal pathogens, alongside data for standard antifungal drugs for comparative purposes. It is important to note that while data for direct derivatives of this compound is limited, the activity of structurally similar dimethoxybenzaldehyde isomers provides valuable insights into their potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzaldehyde Derivatives Against Various Fungal Species

Benzaldehyde DerivativeFungal SpeciesMIC Value (mM)Reference
Dimethoxybenzaldehyde Isomers
3,5-DimethoxybenzaldehydeAspergillus fumigatus1.17[2]
2,5-DimethoxybenzaldehydeAspergillus fumigatus1.50[2]
2,3-DimethoxybenzaldehydeAspergillus fumigatus2.50[2][3]
2,4-DimethoxybenzaldehydeAspergillus fumigatus> 3.0[4]
3,4-DimethoxybenzaldehydeAspergillus fumigatus> 3.0[4]
Other Benzaldehyde Derivatives
trans-CinnamaldehydeAspergillus fumigatus1.0[1]
Aspergillus terreus0.5[1]
Aspergillus flavus0.5[1]
Penicillium expansum0.5[1]
2-Hydroxy-5-methoxybenzaldehydeAspergillus fumigatus0.5[1]
Aspergillus terreus0.5[1]
Aspergillus flavus0.5[1]
Penicillium expansum0.5[1]

Note: Lower MIC values indicate higher antifungal potency.

Table 2: MIC Values of Standard Antifungal Drugs for Comparison

Antifungal DrugFungal SpeciesMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 1.0[5]
Aspergillus fumigatus>64[5]
Amphotericin BCandida albicans0.06 - 1.0[5]
Aspergillus fumigatus1 - 2[5]

Mechanism of Action: Targeting Fungal Oxidative Stress Response

Research indicates that the antifungal activity of benzaldehyde derivatives is linked to their ability to disrupt the cellular antioxidation systems in fungi.[2] This disruption leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting fungal growth. A key signaling pathway implicated in this mechanism is the High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade that is crucial for the fungal response to environmental stresses, including oxidative stress.[6][7] By interfering with this pathway, these compounds may render the fungi more susceptible to oxidative damage.

Fungal MAPK Signaling Pathway Simplified Fungal MAPK Signaling Pathway and Site of Action cluster_0 External Stress (e.g., Benzaldehyde Derivatives) cluster_1 Fungal Cell Benzaldehyde_Derivatives Benzaldehyde Derivatives ROS Increased Reactive Oxygen Species (ROS) Benzaldehyde_Derivatives->ROS MAPKKK MAPKKK (e.g., Ssk2) ROS->MAPKKK activates MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AtfA) MAPK->Transcription_Factors activates Stress_Response_Genes Stress Response Gene Expression Transcription_Factors->Stress_Response_Genes regulates Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Stress_Response_Genes->Apoptosis

Caption: Simplified fungal MAPK signaling pathway under oxidative stress.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antifungal activity. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][8][9]

Broth Microdilution Assay for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The compounds are serially diluted in 96-well microtiter plates using a liquid growth medium (e.g., RPMI 1640). This creates a range of concentrations to be tested.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar). A spore suspension is prepared and adjusted to a standardized concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL).[1]

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension. Control wells, including a growth control (fungus and medium), a sterility control (medium only), and a solvent control, are included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 30-37°C) for 24 to 72 hours, depending on the fungal species.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.

Broth Microdilution Workflow Experimental Workflow for Broth Microdilution Assay Start Start Prepare_Compound Prepare Compound Stock Solution Start->Prepare_Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungi Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (24-72h, 30-37°C) Inoculate_Plate->Incubate_Plate Read_Results Visually Assess Growth and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Experimental workflow for antifungal MIC determination.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

  • Plate Preparation: A standardized inoculum of the test fungus is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[10]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth.

  • Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the zone of clearing (zone of inhibition) around the disk where fungal growth is inhibited.[11]

Conclusion

Derivatives of this compound and its structural analogs represent a promising area for the development of new antifungal agents. Their mechanism of action, which involves the disruption of the fungal oxidative stress response, offers a potential avenue to combat drug-resistant strains. Further structure-activity relationship studies are warranted to optimize the antifungal potency of this class of compounds. The standardized protocols provided in this guide will aid researchers in the systematic evaluation of these and other novel antifungal candidates.

References

Safety Operating Guide

Proper Disposal of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, emphasizing safety, environmental responsibility, and regulatory compliance.

This document outlines the necessary steps for handling and disposing of this compound, a compound often used in organic synthesis. Adherence to these protocols is crucial to minimize risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound and similar aromatic aldehydes. While a specific SDS for this exact compound may not always be readily available, data from structurally related chemicals provide essential safety guidance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Ensure that safety showers and eyewash stations are readily accessible.

II. Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1][4][5][6][7][8][9][10]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and spill cleanup debris), in a designated and compatible hazardous waste container.[6][7]

    • The container must be made of a material that will not react with the chemical, be in good condition, and have a secure, tight-fitting lid.[7][10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][8]

    • Secondary containment should be used to prevent contamination in case of a leak.[7]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[6][7]

    • Do not attempt to transport hazardous waste yourself.[6]

What Not to Do:

  • Do NOT dispose of this compound down the sink or in the regular trash. [1][6][7][8][11] This can lead to environmental contamination and may be a violation of local regulations.

  • Do NOT allow the chemical to enter drains or waterways. [1][11]

  • Do NOT attempt to neutralize or degrade the chemical in the lab without a validated and approved protocol and the necessary safety measures. While some research explores the degradation of benzaldehydes, these are not standard disposal procedures.[12][13][14]

III. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1][2][4]

    • Use an inert absorbent material for any dissolved spills.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[6]

IV. Data on Similar Compounds

The following table summarizes key disposal and safety information from the SDS of structurally similar aromatic aldehydes. This data reinforces the general guidelines for handling this compound.

Compound NameKey Disposal RecommendationsIncompatible Materials
4-Hydroxy-3,5-dimethoxybenzaldehyde Place in appropriate containers for disposal. Keep away from drains, surface, and groundwater.[11]Not specified in the provided context.
2,5-Dimethoxybenzaldehyde Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[4]Strong oxidizing agents.[4]
3,4-dimethoxybenzaldehyde Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[1][5]Not specified in the provided context.
3,5-Dimethoxybenzaldehyde Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment.[2]Strong oxidizing agents, strong bases, strong reducing agents.[2]
3-Benzyloxy-4-methoxybenzaldehyde Chemical waste generators must consult local, regional, and national hazardous waste regulations. Should not be released into the environment.[8]Strong oxidizing agents, strong bases.[8]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_action Action cluster_storage Storage cluster_disposal Final Disposal start Have this compound Waste? is_bulk Is it bulk chemical or contaminated material? start->is_bulk is_spill Is it a spill? follow_spill Follow Spill Management Protocol is_spill->follow_spill Yes collect_waste Collect in a Labeled, Sealed Hazardous Waste Container is_spill->collect_waste No is_bulk->is_spill No is_bulk->follow_spill Yes (Spill Debris) follow_spill->collect_waste store_safely Store in a Designated, Secure Area with Secondary Containment collect_waste->store_safely contact_ehs Contact EHS or Certified Waste Disposal Company for Pickup store_safely->contact_ehs

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and local regulations for chemical disposal.

References

Essential Safety and Operational Guidance for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to protect against potential hazards, which include skin and eye irritation, and respiratory irritation from dust.[1][2] The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing or dust generation.[3]To protect eyes from chemical splashes and airborne particles.[4][5] Goggles should have an anti-fog coating and indirect ventilation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2] It is recommended to wear two pairs of gloves, an inner and an outer layer.[5]To prevent skin contact. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[3] Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs.
Body Protection A lab coat (Nomex® or similar flame-resistant material is recommended) buttoned and properly fitted to cover as much skin as possible.[3] For larger quantities or when significant dust generation is anticipated, chemical-resistant coveralls are advised.[4][6]To protect the skin from spills and contamination.[5] Clothing made of polyester or acrylic should be avoided.[3]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[2][7] However, if dust formation is unavoidable or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is necessary.[2][7]To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[2] Always work in a well-ventilated area, preferably a fume hood.
Foot Protection Closed-toe, closed-heel shoes made of a durable material. Chemical-resistant boots with steel toes are recommended for handling larger quantities or in areas with a higher risk of spills.[4][5][6]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation:

  • Designate a Work Area: Conduct all work with this compound in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, before handling the chemical.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2.2. Handling:

  • Weighing: To minimize dust, weigh the compound carefully. Use a weighing boat or paper and avoid rapid movements.

  • Transfer: When transferring the powder, do so slowly and close to the receiving container to prevent aerosolization.

  • In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][8]

2.3. Accidental Release Measures:

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[7]

  • Large Spills: In the event of a larger spill, evacuate the area and ensure it is well-ventilated. Wear appropriate respiratory protection and other PPE before cleaning up.

  • Ventilation: Ensure adequate ventilation during cleanup.[8]

2.4. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Seek medical attention.[2]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]

  • If inhaled: Move the person to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]

  • If swallowed: Rinse mouth with water.[9] Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Quantitative Data Summary

The following table presents key physical and chemical properties of this compound relevant to its safe handling.

Property Value Reference
Molecular Formula C₁₆H₁₆O₄[10]
Molecular Weight 272.3 g/mol [10]
Appearance Yellow to brown powder or crystals[10]
Melting Point 60 - 64 °C (140 - 147.2 °F)[7]
Solubility Soluble in chloroform, methanol[9]
Storage Temperature 2-8°C under an inert atmosphere[10]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill Spill Response first_aid First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.